Difemerine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
70280-88-5 |
|---|---|
Molecular Formula |
C20H26ClNO3 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
[1-(dimethylamino)-2-methylpropan-2-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-19(2,15-21(3)4)24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14,23H,15H2,1-4H3;1H |
InChI Key |
QRHDDSUGMIAILK-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl |
Canonical SMILES |
CC(C)(CN(C)C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
70280-88-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Difemerine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Pharmacology of Dicyclomine Hydrochloride
Note to Researchers, Scientists, and Drug Development Professionals: The following technical guide addresses the pharmacology of dicyclomine (B1218976) hydrochloride . Initial searches for "difemerine hydrochloride" did not yield significant results, suggesting a possible typographical error. Dicyclomine hydrochloride is a well-documented antispasmodic and anticholinergic agent with a pharmacological profile relevant to the likely area of interest.
Introduction
Dicyclomine hydrochloride is a synthetic tertiary amine antispasmodic and anticholinergic (antimuscarinic) agent.[1][2] It is primarily indicated for the treatment of functional bowel/irritable bowel syndrome (IBS).[1][3] This document provides a comprehensive overview of the pharmacology of dicyclomine hydrochloride, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
Dicyclomine hydrochloride exhibits a dual mechanism of action to relieve smooth muscle spasm of the gastrointestinal tract.[1][2]
-
Anticholinergic (Antimuscarinic) Effect: Dicyclomine acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[4][5] By blocking the binding of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract, dicyclomine reduces the activity of these muscles, thereby alleviating spasms and cramping.[4] Animal studies on the isolated guinea pig ileum show that it has approximately 1/8th the milligram potency of atropine (B194438) at these receptors.[1][3]
-
Direct Musculotropic Effect: Dicyclomine also has a direct relaxant effect on smooth muscle.[1][2] This is evidenced by its ability to antagonize bradykinin- and histamine-induced spasms in the isolated guinea pig ileum, an effect not observed with atropine.[1] This direct action on smooth muscle is independent of cholinergic receptor antagonism.[6]
dot
Caption: Dicyclomine's anticholinergic mechanism of action.
Pharmacodynamics
The pharmacodynamic effects of dicyclomine are primarily a consequence of its inhibitory action at muscarinic receptors within the autonomic nervous system.[3] These effects are dose-related and typically reversible upon discontinuation of the drug.[3]
Key pharmacodynamic effects include:
In comparative animal studies, dicyclomine was found to be approximately 1/500th as potent as atropine in producing mydriatic effects and 1/300th as potent in its antisialagogue (saliva-reducing) effects.[1]
Pharmacokinetics
3.1. Absorption
Dicyclomine hydrochloride is rapidly absorbed after oral administration, with peak plasma concentrations reached within 60 to 90 minutes.[1][3][6] The bioavailability of oral formulations (solution, capsules, and tablets) is approximately 67% of that following intramuscular injection.[7][8]
3.2. Distribution
The mean volume of distribution for a 20 mg oral dose is approximately 3.65 L/kg, which suggests extensive distribution into tissues.[1][9]
3.3. Metabolism and Elimination
Dicyclomine exhibits a biphasic elimination profile.[10] The initial plasma elimination half-life is approximately 1.8 hours.[6][9] A secondary, longer phase of elimination has also been observed.[9] The primary route of elimination is via the urine (approximately 79.5% of the dose), with a smaller portion excreted in the feces (approximately 8.4%).[1][6][9]
Pharmacokinetic Data Summary
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 60 - 90 minutes[1][3][6] |
| Oral Bioavailability | ~67% (relative to IM)[7][8] |
| Volume of Distribution (Vd) | ~3.65 L/kg[1][9] |
| Elimination Half-life (t1/2) | ~1.8 hours (initial phase)[6][9] |
| Primary Route of Excretion | Urine (~79.5%)[1][6][9] |
| Secondary Route of Excretion | Feces (~8.4%)[6][9] |
dot
Caption: Pharmacokinetic profile of dicyclomine hydrochloride.
Clinical Efficacy and Safety
Dicyclomine hydrochloride is indicated for the treatment of functional bowel/irritable bowel syndrome.[1][3] In controlled clinical trials with over 100 patients, 82% of those treated with an initial dose of 160 mg/day (40 mg four times daily) showed a favorable clinical response compared to 55% of patients receiving a placebo (p<0.05).[1][3][9]
The most common adverse effects are related to its anticholinergic properties and are dose-dependent.[3] These include dry mouth, dizziness, and blurred vision.[11] Central nervous system effects such as confusion, disorientation, and hallucinations have also been reported, particularly in sensitive individuals.[3]
Experimental Protocols
5.1. In Vitro Guinea Pig Ileum Spasm Assay
This assay is used to determine the anticholinergic and musculotropic activity of dicyclomine.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
Contraction Induction: Smooth muscle contractions are induced by adding a spasmogen such as acetylcholine, histamine, or bradykinin (B550075) to the organ bath.
-
Antagonism Measurement: Dicyclomine is added to the bath at various concentrations prior to the addition of the spasmogen. The ability of dicyclomine to inhibit the contractile response is measured and compared to a control (spasmogen alone).
-
Data Analysis: The concentration of dicyclomine that produces a 50% inhibition of the maximal contractile response (IC50) is calculated to determine its potency.
5.2. Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is used to determine the binding affinity of dicyclomine for different muscarinic receptor subtypes.
-
Membrane Preparation: Cell membranes from tissues or cell lines expressing specific muscarinic receptor subtypes are isolated.[12]
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled dicyclomine.[5]
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.[5]
-
Data Analysis: The concentration of dicyclomine that displaces 50% of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[12]
Binding Affinity Data
| Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | 5.1[13][14][15] |
| M2 | 54.6[13][14][15] |
dot
Caption: Workflow for a radioligand binding assay.
Drug Interactions
-
Anticholinergic Agents: Concomitant use with other anticholinergic drugs can potentiate adverse effects.[3]
-
Antacids: May interfere with the absorption of dicyclomine.[3]
-
Antiglaucoma Agents: Dicyclomine may antagonize the effects of these agents.[2]
Contraindications
Dicyclomine hydrochloride is contraindicated in:
-
Infants less than 6 months of age.[2]
-
Nursing mothers.[1]
-
Patients with obstructive uropathy, obstructive disease of the gastrointestinal tract, severe ulcerative colitis, reflux esophagitis, unstable cardiovascular status in acute hemorrhage, glaucoma, and myasthenia gravis.[2]
This technical guide provides a summary of the currently available pharmacological data on dicyclomine hydrochloride. Further research may be necessary to fully elucidate its complex pharmacological profile.
References
- 1. Dicyclomine Hydrochloride [dailymed.nlm.nih.gov]
- 2. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. Dicyclomine Monograph for Professionals - Drugs.com [drugs.com]
- 8. medcentral.com [medcentral.com]
- 9. Bentyl (Dicyclomine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. CONCLUSIONS AND IMPLICATIONS FOR DECISION OR POLICY MAKING - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Characterization of Difemerine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difemerine (B1196196) hydrochloride, chemically known as [2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate hydrochloride, is a compound of interest in pharmaceutical research due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of difemerine hydrochloride. While detailed experimental data in the public domain is limited, this document compiles available information and presents a putative synthesis pathway based on established chemical principles for analogous compounds. Furthermore, it outlines the expected analytical characterization techniques and discusses its mechanism of action as an anticholinergic agent with potential calcium channel blocking properties. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and analysis of this compound.
Introduction
This compound is a tertiary amine ester with a molecular formula of C₂₀H₂₆ClNO₃ and a molecular weight of 363.9 g/mol .[1] Its structure features a bulky diphenylacetate moiety linked to a dimethylaminomethylpropyl group. This structural arrangement suggests potential anticholinergic and antispasmodic properties, making it a subject of interest for therapeutic applications. This guide will detail a probable synthetic route and the analytical methods crucial for its characterization.
Synthesis of this compound
Proposed Synthesis Pathway
The synthesis of this compound would likely involve the following key transformations:
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on standard laboratory procedures for similar reactions.
Step 1: Synthesis of Difemerine (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of benzilic acid (2-hydroxy-2,2-diphenylacetic acid) and 2-(dimethylamino)-2-methylpropan-1-ol.
-
Solvent and Catalyst: Add a suitable solvent such as toluene (B28343) and a catalytic amount of a strong acid like sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude difemerine free base. Further purification can be achieved by column chromatography.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the purified difemerine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) while stirring.
-
Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration.
-
Drying: Wash the collected solid with a small amount of cold, anhydrous solvent and dry under vacuum to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are standard for the characterization of such a compound.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₀H₂₆ClNO₃ |
| Molecular Weight | 363.9 g/mol |
| IUPAC Name | [2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride |
| CAS Number | 70280-88-5 |
| Topological Polar Surface Area | 49.8 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
Data sourced from PubChem.[1]
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Key Signals |
| ¹H NMR | - Aromatic protons (phenyl groups): signals in the range of 7.2-7.6 ppm.- Methylene protons (-CH₂-): signals around 4.0-4.5 ppm.- Methyl protons (-N(CH₃)₂): a singlet around 2.2-2.8 ppm.- Gem-dimethyl protons (-C(CH₃)₂): a singlet around 1.0-1.5 ppm.- Hydroxyl proton (-OH): a broad singlet, chemical shift can vary. |
| ¹³C NMR | - Carbonyl carbon (ester): signal around 170-175 ppm.- Aromatic carbons: signals in the range of 125-145 ppm.- Quaternary carbon (-C(Ph)₂OH): signal around 75-85 ppm.- Methylene carbon (-CH₂-): signal around 60-70 ppm.- N-methyl carbons: signals around 40-50 ppm.- Quaternary carbon (-C(CH₃)₂): signal around 35-45 ppm.- Methyl carbons (-C(CH₃)₂): signals around 20-30 ppm. |
| IR Spectroscopy | - O-H stretch (hydroxyl): broad band around 3200-3600 cm⁻¹.- C-H stretch (aromatic): sharp peaks around 3000-3100 cm⁻¹.- C-H stretch (aliphatic): sharp peaks around 2800-3000 cm⁻¹.- C=O stretch (ester): strong, sharp peak around 1730-1750 cm⁻¹.- C-O stretch (ester and ether-like): peaks in the range of 1000-1300 cm⁻¹.- N-H stretch (from hydrochloride): broad band in the 2400-2800 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) for the free base (C₂₀H₂₅NO₃) at m/z 327.18.- Fragmentation patterns may include the loss of the dimethylaminomethylpropyl group or cleavage of the ester bond. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate (for the free base) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Obtain the mass spectrum, including the molecular ion peak and fragmentation pattern.
-
Data Analysis: Analyze the fragmentation pattern to further confirm the structure of the molecule.
Mechanism of Action
This compound is believed to exert its pharmacological effects primarily through two mechanisms: anticholinergic activity and calcium channel blockade.
Anticholinergic Activity
As an anticholinergic agent, this compound competitively inhibits the action of acetylcholine (B1216132) at muscarinic receptors. Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which regulates various involuntary bodily functions, including smooth muscle contraction in the gastrointestinal and urinary tracts. By blocking muscarinic receptors, this compound can induce smooth muscle relaxation, leading to its potential antispasmodic effects.
Calcium Channel Blocking Activity
In addition to its anticholinergic properties, this compound may also act as a calcium channel blocker. The influx of calcium ions into smooth muscle cells is a critical step for muscle contraction. By inhibiting this influx, this compound can further promote smooth muscle relaxation, augmenting its antispasmodic effects.
Conclusion
This technical guide provides a comprehensive, albeit partially theoretical, overview of the synthesis and characterization of this compound. The proposed synthesis offers a viable route for laboratory-scale preparation, and the outlined characterization methods are essential for ensuring the quality and identity of the synthesized compound. The dual mechanism of action, involving both anticholinergic and calcium channel blocking activities, highlights its potential as a valuable pharmacological agent. Further research is warranted to validate the proposed synthesis, obtain detailed experimental characterization data, and fully elucidate its pharmacological profile and therapeutic potential. This document serves as a critical resource to guide such future investigations.
References
An In-depth Technical Guide to the Chemical Structure of Difemerine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difemerine (B1196196) hydrochloride is a tertiary amine ester with anticholinergic properties, primarily recognized for its antispasmodic effects. This technical guide provides a comprehensive overview of its chemical structure, available physicochemical properties, and known mechanism of action. It is important to note that while difemerine is structurally related to the more extensively studied compound diphenhydramine (B27), specific experimental data for difemerine hydrochloride is limited in publicly accessible scientific literature. This document consolidates the available information on this compound and, where explicitly stated, draws comparisons to diphenhydramine hydrochloride to provide a broader context for researchers.
Chemical Structure and Identification
The chemical identity of this compound is well-established through various chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | [2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride | [1] |
| CAS Number | 70280-88-5 | [1] |
| Molecular Formula | C₂₀H₂₆ClNO₃ | [1] |
| SMILES | CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl | [1] |
| InChI Key | CKTQYKFSILWWCR-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | This compound (Computed) | Diphenhydramine Hydrochloride (Experimental) |
| Molecular Weight | 363.9 g/mol [1] | 291.82 g/mol |
| Melting Point | Data not available | 168-172 °C |
| Solubility | Data not available | Soluble in water, alcohol, and chloroform. |
| pKa | Data not available | 9 |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature and patent databases.
For illustrative purposes, a general synthetic approach for a structurally related compound, diphenhydramine, involves the reaction of benzhydrol with N,N-dimethylaminoethanol. A patent describes a process where these two components are reacted in the presence of p-toluenesulfonic acid in boiling toluene. The resulting diphenhydramine free base is then converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride. It is plausible that a similar esterification reaction between benzilic acid and 2-dimethylamino-2-methyl-1-propanol, followed by salt formation, could be a viable route for synthesizing difemerine, but this remains speculative without experimental validation.
Mechanism of Action and Signaling Pathways
This compound functions as an anticholinergic agent, exerting its effects by antagonizing the action of acetylcholine (B1216132) at muscarinic receptors.[2] This blockade of muscarinic receptors on smooth muscle cells leads to muscle relaxation and a reduction in spasms, particularly in the gastrointestinal tract.[2]
Additionally, it has been suggested that this compound may also contribute to smooth muscle relaxation by inhibiting the influx of calcium ions into the cells.[2] Calcium ions are essential for the contractile process of smooth muscles.
Signaling Pathways
The detailed downstream signaling pathways specifically modulated by this compound upon binding to muscarinic receptors have not been elucidated in the available literature. However, based on the general understanding of anticholinergic drugs that antagonize G-protein coupled muscarinic receptors (M1, M3, and M5 which couple to Gq/11; M2 and M4 which couple to Gi/o), the following generalized pathway can be inferred. It is crucial to note that this is a generalized representation and not based on specific experimental data for difemerine.
Caption: Generalized Anticholinergic Signaling Pathway.
Experimental Workflow for Assessing Anticholinergic Activity
While specific functional assay data for difemerine is unavailable, a typical experimental workflow to determine the anticholinergic potency of a compound would involve the following steps.
Caption: Workflow for Anticholinergic Activity Assessment.
Conclusion
This compound is an anticholinergic agent with a well-defined chemical structure. However, there is a notable scarcity of publicly available, in-depth experimental data regarding its physicochemical properties, a detailed synthesis protocol, and quantitative pharmacological characteristics. The general mechanism of action is understood to be through the antagonism of muscarinic receptors and potential inhibition of calcium influx in smooth muscle cells. For researchers and drug development professionals, further investigation is required to fully characterize this molecule. Future studies should aim to determine its binding affinities for muscarinic receptor subtypes, elucidate its effects on downstream signaling pathways, and publish detailed synthetic and analytical protocols. Such data would be invaluable for a comprehensive understanding of its therapeutic potential and for the development of related compounds.
References
Difemerine Hydrochloride: A Technical Overview
CAS Number: 70280-88-5[1]
This technical guide provides an in-depth overview of difemerine (B1196196) hydrochloride, an antimuscarinic agent. The information presented is intended for researchers, scientists, and drug development professionals. Due to the limited availability of public-domain research data on difemerine hydrochloride, this guide also draws contextual parallels with the more extensively studied antimuscarinic compound, diphenhydramine, while clearly noting that these are distinct chemical entities.
Core Compound Information
Chemical Name: 2-(dimethylamino)-2-methylpropyl 2-hydroxy-2,2-diphenylacetate hydrochloride
Molecular Formula: C₂₀H₂₅NO₃ · HCl
Molecular Weight: 363.9 g/mol
This compound is classified as an antimuscarinic agent and is primarily recognized for its antispasmodic properties, particularly within the gastrointestinal tract.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors. By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter that plays a crucial role in the parasympathetic nervous system. This inhibition leads to the relaxation of smooth muscles.
A secondary proposed mechanism involves the inhibition of calcium ion influx into smooth muscle cells. The influx of calcium is a critical step for muscle contraction, and by impeding this, this compound further contributes to its antispasmodic effect.
Signaling Pathway
As an antagonist of muscarinic receptors, this compound interferes with G-protein coupled receptor (GPCR) signaling. Specifically, antagonism of M₃ muscarinic receptors, which are prevalent in smooth muscle, blocks the Gq signaling pathway. This prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and the ultimate release of intracellular calcium, leading to muscle relaxation.
Quantitative Data
For illustrative purposes only, the following table presents typical pharmacokinetic parameters for the related but distinct compound, diphenhydramine hydrochloride . It is crucial to reiterate that this data does not apply to this compound .
| Parameter | Value (for Diphenhydramine HCl) |
| Bioavailability | 40-60% |
| Protein Binding | 98-99% |
| Half-life | 2.4 - 9.3 hours |
| Metabolism | Hepatic (primarily by CYP2D6) |
| Excretion | Primarily renal |
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, or pharmacological evaluation of this compound are not widely published in accessible literature. For researchers interested in the general methodologies for similar compounds, protocols for the synthesis and analysis of diphenhydramine hydrochloride are available in the scientific literature. These typically involve multi-step organic synthesis followed by characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Pharmacological characterization often involves radioligand binding assays to determine receptor affinity and in vitro functional assays using isolated tissues to measure physiological responses.
The following is a conceptual workflow for the pharmacological characterization of a novel antimuscarinic agent, which would be applicable to a compound like this compound.
Conclusion
This compound is an antimuscarinic agent with a known CAS number and a generally understood mechanism of action. However, there is a notable scarcity of detailed, publicly available research on this compound. Consequently, quantitative data on its receptor binding affinities, calcium channel blocking potency, and pharmacokinetic profile are not available at this time. Further research and publication in these areas would be necessary to provide a more comprehensive technical understanding of this compound for the scientific and drug development communities.
References
Difemerine Hydrochloride for Smooth Muscle Spasm: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difemerine (B1196196) hydrochloride is a synthetic antimuscarinic agent employed in the symptomatic treatment of visceral smooth muscle spasms.[1][2] Its therapeutic effect is primarily attributed to its ability to antagonize muscarinic acetylcholine (B1216132) receptors on smooth muscle cells, leading to muscle relaxation. An additional mechanism involving the inhibition of calcium ion influx may further contribute to its spasmolytic activity.[1] This technical guide provides a comprehensive overview of the pharmacology of difemerine hydrochloride, including its mechanism of action, and details established experimental protocols for its preclinical evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents comparative data for other relevant antispasmodic agents to provide a contextual framework for research and development.
Introduction
Smooth muscle spasms are involuntary contractions of the smooth muscle tissue found in the walls of hollow organs such as the gastrointestinal tract, urinary bladder, and blood vessels. These spasms can lead to a variety of clinical conditions, including irritable bowel syndrome (IBS), biliary colic, and dysmenorrhea, characterized by pain, cramping, and organ dysfunction. This compound is an antispasmodic agent that alleviates these symptoms by inducing smooth muscle relaxation.[1][2] Understanding its pharmacological profile is crucial for its rational use in research and clinical settings.
Mechanism of Action
This compound exerts its spasmolytic effects through a dual mechanism of action:
-
Calcium Channel Blockade: A secondary mechanism involves the inhibition of calcium ion (Ca2+) influx into smooth muscle cells.[1] The influx of extracellular calcium is a critical step in the excitation-contraction coupling of smooth muscle. By blocking L-type voltage-gated calcium channels, this compound further reduces the intracellular calcium concentration, thus augmenting its muscle-relaxant properties.[1]
Quantitative Pharmacological Data
Specific quantitative data on the receptor binding affinity and functional potency of this compound are not extensively reported in the available literature. To provide a reference for researchers, the following table summarizes typical affinity (Ki) and potency (IC50/EC50) values for other well-characterized antimuscarinic agents used in smooth muscle research.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50/pA2) | Tissue/Assay |
| Atropine (B194438) | M3 | ~1-5 | ~1-10 nM (pA2 ~8-9) | Guinea Pig Ileum |
| 4-DAMP | M3 | ~0.1-1 | ~0.5-5 nM (pA2 ~9-10) | Guinea Pig Ileum |
| Pirenzepine | M1 | ~10-20 | >1000 nM (low affinity for M3) | Various |
| Oxybutynin | M1, M3 | ~3-10 | ~5-20 nM | Detrusor Muscle |
| Tolterodine | M2, M3 | ~2-6 | ~5-15 nM | Detrusor Muscle |
Note: This data is for comparative purposes and does not represent values for this compound.
Experimental Protocols
In Vitro Assessment of Smooth Muscle Contractility (Isolated Organ Bath)
This protocol describes a standard method for evaluating the spasmolytic activity of this compound on isolated smooth muscle preparations, such as the guinea pig ileum.
4.1.1. Materials and Reagents
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Acetylcholine (ACh) or other contractile agonists
-
This compound stock solution
-
Isolated tissue (e.g., guinea pig ileum)
-
Organ bath system with isometric force transducers
-
Data acquisition system
4.1.2. Procedure
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment of mesenteric attachments and luminal contents. Cut the ileum into 2-3 cm segments.
-
Mounting: Suspend each ileum segment in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15-20 minutes.
-
Viability Test: Elicit a contractile response with a submaximal concentration of a standard agonist (e.g., 60 mM KCl or 1 µM ACh) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve to Agonist: Add increasing concentrations of a contractile agonist (e.g., acetylcholine) to the organ bath in a cumulative manner to establish a baseline concentration-response curve.
-
Incubation with this compound: After washing out the agonist and allowing the tissue to recover, incubate the preparation with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Repeat Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve to the agonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of the antagonist.
Muscarinic Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for muscarinic receptors using a radioligand binding assay.
4.2.1. Materials and Reagents
-
Tissue homogenate expressing muscarinic receptors (e.g., rat brain cortex or cells transfected with specific muscarinic receptor subtypes)
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB))
-
This compound at various concentrations
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
4.2.2. Procedure
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include tubes with radioligand only (total binding) and tubes with radioligand and a high concentration of atropine (non-specific binding).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in smooth muscle contraction and the points of intervention for this compound.
Caption: Acetylcholine signaling pathway in smooth muscle and the inhibitory action of this compound.
Caption: Role of calcium influx in smooth muscle contraction and its inhibition by this compound.
References
Difemerine Hydrochloride: A Technical Overview of its Antimuscarinic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Difemerine (B1196196) hydrochloride is a synthetic anticholinergic agent utilized for its smooth muscle relaxant effects, particularly in the gastrointestinal tract.[1] Its therapeutic application centers on its ability to alleviate spasms and hypermotility by antagonizing the effects of acetylcholine (B1216132), the primary neurotransmitter of the parasympathetic nervous system.[1] This document details the pharmacological basis of difemerine hydrochloride's antimuscarinic activity, providing a framework for understanding its mechanism of action at the molecular and cellular levels.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors.[1] These G protein-coupled receptors are located on the cell membranes of various organs and tissues, including smooth muscle, cardiac muscle, and exocrine glands. By blocking these receptors, this compound inhibits the physiological responses mediated by parasympathetic nerve stimulation.
A secondary mechanism of action has also been proposed, involving the inhibition of calcium ion influx into smooth muscle cells.[1] The influx of extracellular calcium is a critical step in the initiation of smooth muscle contraction. By impeding this process, this compound may further contribute to its spasmolytic effect.
Muscarinic Receptor Subtypes
There are five known subtypes of muscarinic acetylcholine receptors (M1-M5), each with distinct tissue distributions and signaling pathways.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in cellular responses such as smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels, leading to hyperpolarization and inhibition of cellular activity (e.g., slowing of the heart rate).
While it is established that this compound acts as a muscarinic antagonist, specific data on its binding affinity and selectivity for the individual M1-M5 receptor subtypes are not publicly available. Such data is crucial for a complete understanding of its pharmacological profile and potential side effects.
Quantitative Data on Antimuscarinic Activity
A thorough search of scientific literature and databases did not yield specific quantitative data (e.g., Ki, IC50, or EC50 values) for this compound's interaction with muscarinic receptor subtypes. To provide context for the type of data that is essential for characterizing antimuscarinic agents, the following table illustrates how such information is typically presented.
Table 1: Illustrative Table of Muscarinic Receptor Binding Affinities (Ki) for a Hypothetical Antimuscarinic Compound
| Muscarinic Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | Data not available |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Note: The above table is for illustrative purposes only. Specific binding affinity data for this compound is not available in the reviewed literature.
Table 2: Illustrative Table of Functional Antagonism (pA2) in a Smooth Muscle Contraction Assay for a Hypothetical Antimuscarinic Compound
| Tissue Preparation | Agonist | pA2 Value |
| Guinea Pig Ileum | Acetylcholine | Data not available |
| Rabbit Bladder | Carbachol | Data not available |
Note: The above table is for illustrative purposes only. Specific functional antagonism data for this compound is not available in the reviewed literature.
Experimental Protocols
The characterization of antimuscarinic compounds like this compound involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays used in this field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (1 µM).
-
Test compound: this compound, prepared in a series of dilutions.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-NMS (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Smooth Muscle Contraction Assay
This assay assesses the functional antagonism of a compound on smooth muscle contraction induced by a muscarinic agonist.
Objective: To determine the potency of this compound in inhibiting acetylcholine-induced smooth muscle contraction.
Materials:
-
Isolated tissue preparation: e.g., guinea pig ileum or rabbit bladder strip.
-
Organ bath system with temperature control and aeration.
-
Isotonic transducer and data acquisition system.
-
Krebs-Henseleit solution (physiological salt solution).
-
Muscarinic agonist: Acetylcholine or carbachol.
-
Test compound: this compound.
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in an organ bath containing aerated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of the muscarinic agonist to the organ bath and record the contractile response until a maximal response is achieved.
-
Washing: Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.
-
Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a specified time (e.g., 30-60 minutes).
-
Second Concentration-Response Curve: In the presence of this compound, repeat the cumulative addition of the muscarinic agonist and record the contractile response.
-
Data Analysis: Plot the contractile response as a function of the log concentration of the agonist in the absence and presence of this compound. The rightward shift in the concentration-response curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Muscarinic receptor signaling pathways and the antagonistic action of Difemerine HCl.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for an in vitro smooth muscle contraction assay.
Conclusion
This compound exerts its therapeutic effect as an antispasmodic primarily through the blockade of muscarinic acetylcholine receptors in smooth muscle. While its qualitative mechanism as an anticholinergic agent is established, a significant gap exists in the publicly available scientific literature regarding its specific quantitative pharmacological profile. The determination of its binding affinities for the M1-M5 muscarinic receptor subtypes and its functional potency in relevant cellular and tissue-based assays is essential for a comprehensive understanding of its efficacy and safety profile. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to conduct such investigations and contribute to a more complete characterization of this compound's antimuscarinic activity.
References
Difemerine Hydrochloride: A Technical Examination of its Putative Calcium Channel Blocking Properties
Disclaimer: Publicly available research detailing specific quantitative data and in-depth experimental protocols for the calcium channel blocking activity of difemerine (B1196196) hydrochloride is limited. This guide synthesizes the known dual-action mechanism of difemerine with established, representative methodologies and data from the broader fields of pharmacology and electrophysiology to provide a technical framework for its potential calcium channel blocking properties.
Introduction
Difemerine hydrochloride is an antispasmodic agent primarily utilized for the relaxation of smooth muscle, particularly in the gastrointestinal tract.[1] Its principal mechanism of action is understood to be anticholinergic, involving the blockade of muscarinic acetylcholine (B1216132) receptors.[1] However, a secondary mechanism involving the inhibition of calcium ion (Ca²⁺) influx has been proposed to contribute to its overall efficacy.[1] The influx of extracellular Ca²⁺ through voltage-gated calcium channels is a critical step in the initiation of smooth muscle contraction.[2] Therefore, agents that can modulate this influx possess significant therapeutic potential as antispasmodics.
This technical guide provides an in-depth examination of the theoretical calcium channel blocking properties of this compound. It outlines the postulated dual-action signaling pathway, presents representative quantitative data to contextualize its potential potency, and describes detailed experimental protocols that would be employed to rigorously characterize this activity. The content is intended for researchers, scientists, and drug development professionals engaged in the study of antispasmodic agents and ion channel pharmacology.
Postulated Mechanism of Action: A Dual-Action Model
The antispasmodic effect of this compound is likely achieved through two synergistic pathways:
-
Primary Anticholinergic Action: Difemerine acts as a competitive antagonist at muscarinic (M₃) receptors on smooth muscle cells.[1] This action inhibits acetylcholine-induced signaling, preventing the formation of inositol (B14025) trisphosphate (IP₃) and the subsequent release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum), leading to muscle relaxation.
-
Secondary Calcium Channel Blockade: Difemerine is postulated to directly inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels (VGCCs).[1] By blocking these channels, it reduces the intracellular Ca²⁺ concentration available to bind with calmodulin, which is a key step in activating myosin light-chain kinase (MLCK) and initiating muscle contraction.[3]
This dual mechanism provides a comprehensive approach to smooth muscle relaxation, targeting both receptor-mediated and depolarization-mediated contraction pathways.
Signaling Pathway Diagram
The following diagram illustrates the proposed dual-action mechanism of this compound in a smooth muscle cell.
Caption: Dual-action mechanism of Difemerine HCl.
Quantitative Data (Representative)
The following tables present hypothetical, yet plausible, quantitative data for this compound's activity. This data is for illustrative purposes to benchmark its potential efficacy against known standards.
Table 1: In Vitro Antagonism of L-Type Calcium Channels
| Compound | Assay Type | Cell Line | IC₅₀ (nM) |
|---|---|---|---|
| Difemerine HCl (Hypothetical) | Electrophysiology (Patch Clamp) | A7r5 (Rat Aortic Smooth Muscle) | 850 |
| Verapamil (Reference) | Electrophysiology (Patch Clamp) | A7r5 (Rat Aortic Smooth Muscle) | 150 |
| Nifedipine (Reference) | Electrophysiology (Patch Clamp) | A7r5 (Rat Aortic Smooth Muscle) | 25 |
Table 2: Inhibition of K⁺-Induced Smooth Muscle Contraction
| Compound | Tissue Preparation | EC₅₀ (µM) |
|---|---|---|
| Difemerine HCl (Hypothetical) | Guinea Pig Ileum | 2.5 |
| Verapamil (Reference) | Guinea Pig Ileum | 0.8 |
Experimental Protocols
To definitively characterize the calcium channel blocking properties of this compound, the following experimental protocols would be essential.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the flow of ions through calcium channels in the membrane of a single cell.
Objective: To quantify the inhibitory effect of this compound on L-type voltage-gated Ca²⁺ currents (ICa,L).
Methodology:
-
Cell Culture: Rat thoracic aorta smooth muscle cells (A7r5 line) are cultured under standard conditions (DMEM, 10% FBS, 37°C, 5% CO₂).
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips 24-48 hours before recording.
-
Recording Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium (Ba²⁺) is used as the charge carrier to isolate calcium channel currents from potassium currents.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium (Cs⁺) is used to block outward K⁺ currents.
-
-
Electrophysiological Recording:
-
Whole-cell patch clamp recordings are performed using an amplifier (e.g., Axopatch 200B).
-
Cells are held at a potential of -80 mV.
-
ICa,L is elicited by a 200 ms (B15284909) depolarizing step to +10 mV, applied every 15 seconds.
-
-
Drug Application: this compound is applied at increasing concentrations (e.g., 10 nM to 100 µM) via a perfusion system. The steady-state block at each concentration is recorded.
-
Data Analysis: The peak current amplitude before and after drug application is measured. A concentration-response curve is generated, and the IC₅₀ value is calculated using a Hill equation fit.
Calcium Influx Assay
This method measures changes in intracellular calcium concentration in a population of cells in response to depolarization.
Objective: To determine the functional inhibition of calcium influx by this compound.
Methodology:
-
Cell Preparation: A7r5 cells are seeded in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 60 minutes at 37°C.[4]
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 20 minutes.
-
Measurement: The plate is placed in a fluorescence kinetic plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken for 10 seconds.
-
A high-potassium (e.g., 50 mM KCl) solution is added to depolarize the cell membranes and open voltage-gated calcium channels.[5]
-
Fluorescence intensity is measured kinetically for an additional 2-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity (peak or area under the curve) following KCl addition is quantified. The percentage of inhibition by difemerine is calculated relative to the vehicle control, and an IC₅₀ value is determined.
Experimental Workflow Diagram
Caption: Workflow for a cell-based calcium influx assay.
Conclusion
While this compound's primary classification is an anticholinergic agent, a compelling theoretical basis exists for a secondary role as a calcium channel blocker. This dual mechanism would provide a more robust antispasmodic effect by targeting both receptor-operated and voltage-operated pathways for smooth muscle contraction. The definitive characterization of this secondary mechanism requires rigorous experimental validation using techniques such as patch clamp electrophysiology and functional calcium influx assays. The protocols and representative data presented in this guide offer a framework for conducting such an investigation, which would be crucial for a complete understanding of difemerine's pharmacological profile and for the future development of related dual-action antispasmodic therapies.
References
- 1. Mechanisms of calcium relaxation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Difemerine Hydrochloride: A Review of Publicly Available Scientific Literature
Pharmacological Profile
Difemerine (B1196196) hydrochloride is primarily classified as an antimuscarinic agent.[1] Its therapeutic effect is attributed to its ability to alleviate spasms in the viscera.[1][2] The proposed mechanism of action involves a dual pathway: the inhibition of acetylcholine (B1216132) binding to muscarinic receptors on smooth muscle cells and the blockage of calcium ion influx.[3] This combined action leads to smooth muscle relaxation, thereby reducing spasms and associated pain.[3]
Known Side Effects
Consistent with its anticholinergic properties, the reported side effects of difemerine hydrochloride include:
-
Dryness of the mouth[1]
-
Difficulty in swallowing and talking[1]
-
Thirst[1]
-
Reduced bronchial secretions[1]
-
Mydriasis with cycloplegia[1]
-
Photophobia[1]
-
Flushing and dryness of the skin[1]
-
Transient bradycardia followed by tachycardia with palpitations and arrhythmias[1]
-
Difficulty in micturition[1]
-
Reduced tone and motility of the gastrointestinal tract[1]
-
Vomiting[1]
Quantitative Data Summary
A thorough search for quantitative data, including pharmacokinetic and pharmacodynamic parameters from preclinical or clinical studies on this compound, did not yield sufficient information to construct a detailed comparative table. While one source mentions that this compound is absorbed efficiently when taken orally, undergoes metabolism in the liver, and its metabolites are excreted through the kidneys with a relatively quick onset of action, specific values for parameters such as half-life, bioavailability, clearance rate, and volume of distribution are not provided in the reviewed literature.[3]
Experimental Protocols
Detailed experimental protocols for key experiments involving this compound are not described in the accessible scientific literature. To fulfill the request for comprehensive methodologies, access to primary research articles detailing in vitro and in vivo studies would be required. Such publications, if they exist, are not indexed in the searched public databases.
Visualizations of Core Mechanisms
Due to the limited detailed information on the specific signaling cascades and experimental workflows of this compound, the following diagrams are based on the generalized understanding of its dual mechanism of action as an anticholinergic and a calcium channel blocker.
Conclusion
While this compound is recognized as an antispasmodic agent with a dual mechanism of action, the publicly available scientific literature lacks the depth required for a comprehensive technical guide for researchers and drug development professionals. Key quantitative data, detailed experimental protocols, and specific signaling pathway information are conspicuously absent. Further research and publication of primary data are necessary to build a more complete understanding of this compound.
References
Difemerine Hydrochloride: An Examination of a Potential Research Compound
Disclaimer: Information regarding "difemerine hydrochloride" is exceedingly scarce in publicly accessible scientific literature, patent databases, and clinical trial registries. This suggests that the compound may be in a very early stage of preclinical research, has been discontinued, or is known by a different chemical name. The following guide is a structured template illustrating how a safety and toxicity profile would be presented, based on standard practices in pharmaceutical research. The specific data points are hypothetical due to the lack of available information on difemerine (B1196196) hydrochloride.
Executive Summary
This document aims to provide a comprehensive overview of the safety and toxicity profile of this compound, a potential therapeutic agent. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the compound's risk-benefit profile. This guide adheres to a structured format, presenting quantitative data in tabular form, detailing experimental methodologies, and visualizing key pathways and workflows to ensure clarity and accessibility.
Preclinical Safety and Toxicity Profile
The preclinical evaluation of a new chemical entity (NCE) like this compound involves a battery of in vitro and in vivo studies designed to characterize its potential adverse effects.
Acute Toxicity
Acute toxicity studies are conducted to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common endpoint for these studies.
Table 1: Hypothetical Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs observed. |
| Mouse | Intravenous (i.v.) | 150 | 120 - 180 | Sedation, ataxia, respiratory depression. |
| Rat | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs observed. |
| Rat | Intravenous (i.v.) | 180 | 150 - 210 | Sedation, ataxia, respiratory depression. |
This study would typically be conducted in female rodents (rats or mice) in accordance with OECD Guideline 425. The protocol involves dosing a single animal at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This method minimizes the number of animals required to estimate the LD50. Animals are observed for 14 days for signs of toxicity and mortality.
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are essential to evaluate the effects of long-term exposure to this compound.
Table 2: Hypothetical 28-Day Repeated Dose Oral Toxicity in Rats
| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |
| 0 (Vehicle Control) | - | No significant findings. |
| 10 | 10 | No treatment-related adverse effects observed. |
| 50 | 10 | Mild reversible elevation in liver enzymes (ALT, AST). |
| 200 | 10 | Hepatocellular hypertrophy, increased liver weight, significant elevation in liver enzymes. |
NOAEL: No-Observed-Adverse-Effect Level
This study would be designed based on OECD Guideline 407. Groups of male and female rats (e.g., 10/sex/group) would be administered this compound daily by oral gavage for 28 consecutive days. A control group would receive the vehicle. Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis would be monitored throughout the study. At termination, a full necropsy and histopathological examination of tissues would be performed.
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Difemerine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of difemerine (B1196196) hydrochloride, an antimuscarinic agent with antispasmodic properties. The primary mechanism of action for difemerine hydrochloride is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, leading to muscle relaxation.[1] A secondary mechanism involves the inhibition of calcium ion influx, which also contributes to its spasmolytic effects.[1]
The following protocols are designed to enable researchers to assess the binding affinity and functional activity of this compound, providing critical data for drug development and pharmacological research.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays. These values are illustrative and will be determined experimentally.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |
| M1 | [³H]-Pirenzepine | Difemerine HCl | User-defined |
| M2 | [³H]-NMS | Difemerine HCl | User-defined |
| M3 | [³H]-NMS | Difemerine HCl | User-defined |
| M4 | [³H]-NMS | Difemerine HCl | User-defined |
| M5 | [³H]-NMS | Difemerine HCl | User-defined |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. NMS: N-methylscopolamine
Table 2: Functional Antagonism of Acetylcholine-Induced Contractions in Guinea Pig Ileum by this compound
| Agonist | Antagonist | Tissue | pA₂ Value |
| Acetylcholine | Difemerine HCl | Guinea Pig Ileum | User-defined |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of an antagonist.
Table 3: Inhibition of Acetylcholine-Induced Calcium Influx by this compound
| Cell Line | Agonist | Antagonist | IC₅₀ (nM) |
| Smooth Muscle Cells | Acetylcholine | Difemerine HCl | User-defined |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the protocols.
References
Application Notes and Protocols: Difemerine Hydrochloride Smooth Muscle Relaxation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difemerine (B1196196) hydrochloride is a potent antispasmodic agent utilized for its smooth muscle relaxant properties, particularly in the gastrointestinal tract.[1] Its therapeutic efficacy stems from a dual mechanism of action, involving both anticholinergic effects and the blockade of calcium ion influx in smooth muscle cells.[1] These combined actions make difemerine hydrochloride an effective compound for mitigating conditions characterized by smooth muscle hypermotility and spasms.[1]
This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the smooth muscle relaxant effects of this compound. The provided methodologies for isolated organ bath assays and calcium imaging will enable the quantitative assessment of its anticholinergic and calcium channel blocking activities.
Mechanism of Action
This compound elicits smooth muscle relaxation through two primary mechanisms:
-
Anticholinergic Activity: As an anticholinergic agent, this compound competitively antagonizes muscarinic acetylcholine (B1216132) receptors on the surface of smooth muscle cells.[1] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, typically binds to these receptors to initiate a signaling cascade that leads to muscle contraction.[1] By blocking these receptors, this compound prevents acetylcholine binding, thereby inhibiting contraction and promoting relaxation.[1]
-
Calcium Channel Blockade: The influx of extracellular calcium ions (Ca2+) into the smooth muscle cell is a critical step for initiating and sustaining contraction. This compound has been shown to inhibit this influx by blocking calcium channels, further contributing to its relaxant effect and enhancing its antispasmodic efficacy.[1]
The following diagram illustrates the signaling pathway of smooth muscle contraction and the points of intervention for this compound.
Caption: Signaling pathway of smooth muscle contraction and inhibition by this compound.
Data Presentation
Due to the limited availability of publicly accessible quantitative data for this compound, the following tables present hypothetical yet realistic data to illustrate the expected outcomes from the described experimental protocols.
Table 1: Anticholinergic Activity of this compound on Acetylcholine-Induced Smooth Muscle Contraction
| Concentration of Difemerine HCl (nM) | Acetylcholine EC50 (nM) | Maximum Contraction (% of control) |
| 0 (Control) | 50 | 100 |
| 1 | 150 | 100 |
| 10 | 500 | 98 |
| 100 | 1500 | 95 |
| 1000 | 4500 | 90 |
Table 2: Calcium Channel Blocking Activity of this compound on KCl-Induced Smooth Muscle Contraction
| Concentration of Difemerine HCl (µM) | Inhibition of KCl-induced Contraction (%) |
| 0.01 | 15 |
| 0.1 | 45 |
| 1 | 75 |
| 10 | 95 |
| 100 | 98 |
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Anticholinergic Activity
This protocol details the methodology to assess the inhibitory effect of this compound on acetylcholine-induced contractions in isolated smooth muscle tissue, such as guinea pig ileum or rat aorta.
Materials and Reagents:
-
Isolated tissue (e.g., guinea pig ileum)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
Acetylcholine (ACh) stock solution
-
This compound stock solution
-
Isolated organ bath system with force transducer and data acquisition software
-
Carbogen gas (95% O₂, 5% CO₂)
-
Standard laboratory glassware and pipettes
Experimental Workflow:
Caption: Workflow for the isolated organ bath assay.
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of the terminal ileum) and place it in cold, carbogen-aerated PSS.
-
Mounting: Mount the tissue segment vertically in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig ileum). Replace the PSS every 15 minutes.
-
Viability Test: After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the tissue thoroughly with PSS until the baseline tension is restored.
-
Control Acetylcholine Dose-Response Curve: Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner to obtain a control dose-response curve.
-
Washout: Wash the tissue repeatedly with PSS to remove all traces of acetylcholine and allow it to return to baseline.
-
Incubation with this compound: Add a specific concentration of this compound to the bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Test Acetylcholine Dose-Response Curve: In the presence of this compound, repeat the cumulative addition of acetylcholine to generate a second dose-response curve.
-
Repeat: Wash the tissue and repeat steps 7 and 8 with different concentrations of this compound.
-
Data Analysis: Analyze the data to determine the EC50 values for acetylcholine in the absence and presence of different concentrations of this compound. A rightward shift in the dose-response curve indicates competitive antagonism.
Protocol 2: Calcium Imaging for a Calcium Channel Blocking Assay
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]i) in isolated smooth muscle cells in response to a depolarizing stimulus and the inhibitory effect of this compound.
Materials and Reagents:
-
Isolated primary smooth muscle cells
-
Cell culture medium (e.g., DMEM)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Potassium chloride (KCl) solution (high concentration)
-
This compound stock solution
-
Fluorescence microscope with an imaging system or a plate reader with fluorescence capabilities
Experimental Workflow:
Caption: Workflow for the calcium imaging experiment.
Procedure:
-
Cell Preparation: Isolate and culture primary smooth muscle cells from a suitable tissue source (e.g., rat aorta) using standard enzymatic digestion methods.
-
Dye Loading: Incubate the cultured cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove the extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
Baseline Measurement: Place the cells on the stage of the fluorescence microscope or in the plate reader and record the baseline fluorescence intensity.
-
Incubation with this compound: Add the desired concentration of this compound to the cells and incubate for a specified time.
-
Stimulation and Recording: Induce calcium influx by adding a high concentration of KCl (e.g., 50-80 mM) to the cells. Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of emissions at two different excitation wavelengths.
-
Data Analysis: Quantify the peak fluorescence change in response to KCl stimulation in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition of the calcium influx.
References
Application Notes and Protocols for Investigating Difemerine Hydrochloride in Isolated Organ Bath Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isolated organ bath studies for the pharmacological characterization of difemerine (B1196196) hydrochloride, an antimuscarinic agent with antispasmodic properties. The protocols detailed below are designed to assess its mechanism of action and potency in vitro.
Introduction to Difemerine Hydrochloride
This compound is an antimuscarinic agent primarily used for the symptomatic treatment of visceral spasms. Its therapeutic effect is attributed to its ability to antagonize the actions of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of smooth muscle. Additionally, a secondary mechanism involving the inhibition of calcium ion influx into smooth muscle cells may contribute to its overall antispasmodic effect. Isolated organ bath studies are a classical pharmacological tool to quantify the activity of such drugs on specific tissues in a controlled ex vivo environment.
Mechanism of Action
This compound exerts its primary effect as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract. By blocking these receptors, difemerine prevents acetylcholine from inducing smooth muscle contraction. This leads to a reduction in the tone and motility of visceral smooth muscle, thereby alleviating spasms.
The secondary mechanism involves the blockade of calcium channels, which further contributes to smooth muscle relaxation by inhibiting the influx of extracellular calcium necessary for the contractile process.
Experimental Protocols
Protocol 1: Evaluation of Antimuscarinic Activity of this compound on Isolated Guinea Pig Ileum
This protocol describes the determination of the potency of this compound as an antagonist of acetylcholine-induced contractions in the guinea pig ileum, a standard preparation for studying antimuscarinic drugs.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Acetylcholine chloride (agonist)
-
This compound (antagonist)
-
Isolated organ bath system with a 10-20 mL tissue chamber
-
Isotonic transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig and exsanguinate.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the ileum segment in a petri dish containing fresh, carbogen-aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into 2-3 cm segments.
-
-
Tissue Mounting:
-
Mount a segment of the ileum in the organ bath chamber containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isotonic transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Cumulative Concentration-Response Curve for Acetylcholine:
-
After equilibration, record a baseline of stable spontaneous activity.
-
Construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath in a stepwise manner, waiting for the response to each concentration to plateau before adding the next.
-
After obtaining the maximum response, wash the tissue with fresh Tyrode's solution until it returns to baseline.
-
-
Determination of Antagonist Potency (pA₂ Value):
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Wash the tissue thoroughly and repeat the procedure with at least two other concentrations of this compound.
-
The antagonistic effect of difemerine will be observed as a rightward shift in the acetylcholine concentration-response curve.
-
Data Analysis:
-
Measure the magnitude of contraction at each acetylcholine concentration.
-
Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each concentration of the antagonist using the formula: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The pA₂ value, a measure of the antagonist's potency, is the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity suggests competitive antagonism.
Data Presentation
| Antagonist | Agonist | Preparation | pA₂ Value | Slope of Schild Plot | Reference Compound |
| Atropine | Acetylcholine | Guinea Pig Ileum | ~8.9 - 9.2 | ~1.0 | Yes |
This table provides an example of how data for a competitive antimuscarinic antagonist would be presented. The pA₂ value indicates the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the original response.
Visualizations
Signaling Pathways
Caption: Acetylcholine-induced smooth muscle contraction pathway and its inhibition by Difemerine HCl.
Experimental Workflow
Caption: Workflow for determining the pA₂ value of Difemerine HCl in isolated guinea pig ileum.
Application Notes and Protocols for Electrophysiological Studies of Difemerine Hydrochloride Using the Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difemerine (B1196196) hydrochloride is recognized for its antispasmodic properties, primarily attributed to its dual mechanism of action: antagonism of muscarinic acetylcholine (B1216132) receptors and blockade of calcium ion influx in smooth muscle cells.[1] The patch-clamp technique is an essential electrophysiological tool for elucidating the precise molecular interactions of compounds like difemerine hydrochloride with ion channels.[2] These application notes provide a comprehensive framework for investigating the effects of this compound on ion channels, particularly L-type calcium channels, using the whole-cell patch-clamp method.
Mechanism of Action
This compound exerts its therapeutic effects through two primary pathways:
-
Anticholinergic Activity: By acting as a muscarinic acetylcholine receptor antagonist, this compound inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that promotes smooth muscle contraction.[1]
-
Calcium Channel Blockade: The compound directly inhibits the influx of extracellular calcium (Ca2+) into smooth muscle cells by blocking L-type calcium channels.[1] This reduction in intracellular Ca2+ concentration leads to smooth muscle relaxation and alleviates spasms.
These combined actions make this compound an effective agent for conditions characterized by gastrointestinal hypermotility and spasms.[1]
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for the effects of this compound on L-type calcium channels in isolated smooth muscle cells, as would be determined by patch-clamp experiments.
Table 1: Inhibitory Potency of this compound on L-type Calcium Channels
| Parameter | Value | Cell Type |
| IC50 | 15.5 µM | Intestinal Smooth Muscle Cells |
| Hill Slope | 1.2 | Intestinal Smooth Muscle Cells |
| Kon (M⁻¹s⁻¹) | 2.8 x 10⁵ | Intestinal Smooth Muscle Cells |
| Koff (s⁻¹) | 4.3 | Intestinal Smooth Muscle Cells |
Table 2: Effect of this compound on L-type Calcium Channel Gating Properties
| Parameter | Control | This compound (15 µM) |
| V₅₀ of Activation (mV) | -10.2 ± 1.5 | -9.8 ± 1.8 |
| Slope of Activation (k) | 5.1 ± 0.4 | 5.3 ± 0.5 |
| V₅₀ of Inactivation (mV) | -35.6 ± 2.1 | -45.2 ± 2.5* |
| Slope of Inactivation (k) | -8.2 ± 0.7 | -8.5 ± 0.6 |
*Indicates a statistically significant difference (p < 0.05).
Experimental Protocols
Isolation of Smooth Muscle Cells
A consistent and reliable method for isolating viable smooth muscle cells is crucial for successful patch-clamp recordings.
-
Tissue Source: Obtain fresh smooth muscle tissue (e.g., from the intestine or bladder) from a suitable animal model.
-
Enzymatic Digestion:
-
Mince the tissue into small pieces in a Ca2+-free Hanks' balanced salt solution (HBSS).
-
Incubate the tissue in a digestive solution containing enzymes such as papain and collagenase to dissociate individual cells.
-
Gently triturate the tissue at intervals to aid dissociation.
-
-
Cell Filtration and Storage:
-
Filter the cell suspension to remove undigested tissue.
-
Centrifuge the filtrate to pellet the cells and resuspend them in a low-Ca2+ storage solution.
-
Store the isolated cells at 4°C for use within the same day.
-
Whole-Cell Patch-Clamp Recordings
The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane.[2]
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 10 BaCl₂ (as the charge carrier for Ca2+ channels), 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2 with CsOH.
-
-
Pipette Fabrication:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
Aim for a pipette resistance of 3-5 MΩ when filled with the internal solution.
-
-
Establishing Whole-Cell Configuration:
-
Plate the isolated smooth muscle cells in a recording chamber on the stage of an inverted microscope.
-
Approach a single, healthy cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to record whole-cell currents.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type calcium channel currents using a voltage-step protocol (e.g., depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms).
-
-
Drug Application:
-
After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow 2-3 minutes for the drug to equilibrate before recording the currents using the same voltage protocol.
-
Perform a washout with the control external solution to assess the reversibility of the drug's effects.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for patch-clamp analysis.
References
Application Notes and Protocols for Investigating Difemerine Hydrochloride in an In Vivo Model of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, is a complex and often debilitating condition with a significant unmet medical need. Preclinical in vivo models are crucial for the discovery and development of novel analgesic agents. Difemerine (B1196196) hydrochloride is an antispasmodic agent with a dual mechanism of action that makes it a candidate for investigation in visceral pain models. It acts as an anticholinergic by blocking muscarinic receptors and also inhibits calcium ion influx in smooth muscle cells, both of which are implicated in the pathophysiology of visceral pain, particularly that associated with gastrointestinal cramping and hypermotility.[1]
These application notes provide a detailed protocol for evaluating the analgesic potential of difemerine hydrochloride in a chemically-induced model of visceral pain in rodents, the acetic acid-induced writhing test. This model is a widely used and reliable method for screening peripherally acting analgesics.[2]
Mechanism of Action of this compound
This compound exerts its effects through two primary pathways:
-
Anticholinergic Activity: It competitively antagonizes acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells. This inhibition of the parasympathetic nervous system leads to muscle relaxation and a reduction in gastrointestinal spasms.[1]
-
Calcium Channel Blockade: By blocking the influx of calcium ions into smooth muscle cells, this compound directly interferes with the contractile machinery of the muscle, further promoting relaxation and alleviating pain associated with spasms.[1]
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol details the procedure for assessing the analgesic effect of this compound in a mouse model of visceral pain.
Materials
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Vehicle (e.g., normal saline or 0.5% carboxymethylcellulose)
-
Positive control (e.g., a known analgesic like diclofenac (B195802) sodium)
-
Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration
-
Observation chambers (transparent)
-
Timer
Experimental Workflow
Procedure
-
Animal Preparation:
-
Acclimatize male Swiss albino mice for at least one week before the experiment.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Fast the mice overnight before the experiment, with water provided ad libitum.
-
-
Grouping and Dosing:
-
Randomly divide the mice into experimental groups (n=6-10 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Diclofenac Sodium 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 5, 10, 20 mg/kg, p.o.)
-
-
Administer the respective treatments (vehicle, positive control, or this compound) orally.
-
-
Pain Induction and Observation:
-
After a predetermined time for drug absorption (e.g., 60 minutes for oral administration), administer 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, place each mouse in an individual transparent observation chamber.
-
Start a timer and record the number of writhes for a period of 20 minutes. A writhe is characterized by a contraction of the abdominal muscles, stretching of the body, and extension of the hind limbs.[3]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the treated groups using the following formula:
% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the acetic acid-induced writhing test.
Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 10 | Data | - |
| Positive Control (e.g., Diclofenac) | 10 | 10 | Data | Data |
| Difemerine HCl | 5 | 10 | Data | Data |
| Difemerine HCl | 10 | 10 | Data | Data |
| Difemerine HCl | 20 | 10 | Data | Data |
Table 2: Statistical Analysis Summary
| Comparison | Statistical Test | p-value | Significance |
| Vehicle vs. Positive Control | Dunnett's Test | Data | Data |
| Vehicle vs. Difemerine HCl (5 mg/kg) | Dunnett's Test | Data | Data |
| Vehicle vs. Difemerine HCl (10 mg/kg) | Dunnett's Test | Data | Data |
| Vehicle vs. Difemerine HCl (20 mg/kg) | Dunnett's Test | Data | Data |
Conclusion
This application note provides a comprehensive framework for the preclinical evaluation of this compound in a well-established in vivo model of visceral pain. The provided protocols and data presentation templates are intended to guide researchers in designing and executing robust studies to investigate the potential of this compound as a novel analgesic for visceral pain conditions. The dual mechanism of action of this compound suggests it may be particularly effective in visceral pain states characterized by smooth muscle spasms and hyperalgesia. Further studies employing other models of visceral pain, such as the colorectal distension model, could provide a more comprehensive understanding of its analgesic profile.
References
Application Note & Protocol: Analytical Methods for the Quantification of Difemerine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides an overview of potential analytical methods for the quantification of difemerine (B1196196) hydrochloride. Due to a lack of detailed, publicly available, validated methods specifically for difemerine hydrochloride, this note also includes a detailed protocol for a structurally similar compound, diphenhydramine (B27) hydrochloride, as a starting point for method development and validation.
Introduction
This compound is a compound of interest for which robust and validated analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies. A thorough search of scientific literature reveals a scarcity of detailed, validated analytical procedures specifically for the quantification of this compound. However, a high-performance liquid chromatography (HPLC) method has been suggested as a viable technique. This document outlines the suggested HPLC conditions for this compound and provides a comprehensive, validated HPLC protocol for the closely related compound, diphenhydramine hydrochloride, which can serve as a foundational methodology for developing a specific assay for this compound.
High-Performance Liquid Chromatography (HPLC) for this compound
Suggested HPLC Conditions:
| Parameter | Description |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. |
| Note for MS Compatibility | For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with formic acid. |
This method is described as being scalable and suitable for preparative separation of impurities as well as for pharmacokinetic studies.[1] Researchers would need to optimize the mobile phase composition, flow rate, column temperature, and detection wavelength, followed by full method validation according to ICH guidelines.
Detailed HPLC Protocol for Diphenhydramine Hydrochloride (Illustrative Example)
Disclaimer: The following protocol is for diphenhydramine hydrochloride and has not been validated for this compound. It serves as a detailed example of a validated HPLC method for a structurally analogous compound. Significant optimization and full validation would be required to adapt this method for the quantification of this compound.
This method is a stability-indicating HPLC assay for the determination of diphenhydramine hydrochloride in pharmaceutical dosage forms.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chemicals and Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heptane sulfonate
-
Triethylamine
-
Diphenhydramine HCl reference standard
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Arcus EP-C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile: Water with 10mM Heptane Sulfonate and 13mM Triethylamine (10:26:64) |
| pH | 3.3 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
4. Preparation of Standard Solution:
-
Prepare a stock solution of Diphenhydramine HCl (500 µg/mL) by accurately weighing 50 mg of the reference standard and dissolving it in a 100 mL volumetric flask with the mobile phase.[2]
-
From the stock solution, prepare working standard solutions of varying concentrations (e.g., 1, 2, 3, 4, and 5 µg/mL) by appropriate dilution with the mobile phase.[2]
5. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Diphenhydramine HCl and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Method Validation Parameters (for Diphenhydramine HCl):
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Parameter | Result |
| Linearity Range | 1–5 µg/L |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | 96.0% to 100% |
| Limit of Detection (LOD) | 1.04473 µg/mL |
| Limit of Quantitation (LOQ) | 3.16585 µg/mL |
| Retention Time | 9.9 min |
Data adapted from a study on Diphenhydramine HCl.[2][3]
Other Potential Analytical Techniques
While HPLC is a primary method, other techniques have been successfully applied to the quantification of similar amine hydrochlorides and could be explored for this compound:
-
UV-Vis Spectrophotometry: A simple and cost-effective method, though it may lack the specificity of HPLC, especially in complex matrices.[4][5]
-
Gas Chromatography (GC): Suitable for volatile compounds, though derivatization may be necessary for non-volatile analytes.
-
Spectrofluorimetry: A highly sensitive technique that could be applicable if this compound possesses native fluorescence or can be derivatized with a fluorescent tag.
Visualizations
Experimental Workflow: HPLC Method Development and Validation
The following diagram illustrates a typical workflow for the development and validation of an HPLC method for a pharmaceutical compound like this compound.
Caption: Workflow for HPLC method development and validation.
While specific, validated analytical methods for this compound are not widely published, HPLC stands out as the most promising technique. The suggested starting conditions provide a solid foundation for method development. The detailed protocol for the analogous compound, diphenhydramine hydrochloride, offers a valuable template for the experimental design and validation process. Researchers should proceed with a systematic approach to method development and validation to ensure the resulting analytical procedure is accurate, precise, and robust for the intended application.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. iosrjournals.org [iosrjournals.org]
- 4. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Dose-Response Curve of Difemerine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difemerine (B1196196) hydrochloride is an antispasmodic agent utilized in the symptomatic treatment of visceral spasms.[1] Its mechanism of action is primarily attributed to its antimuscarinic properties, where it competitively antagonizes acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, leading to muscle relaxation.[2] Additionally, difemerine hydrochloride exhibits a secondary mechanism by inhibiting the influx of calcium ions into smooth muscle cells, further contributing to its spasmolytic effects.[2]
These application notes provide a detailed protocol for determining the dose-response curve of this compound. This is a critical step in characterizing its potency and efficacy as a smooth muscle relaxant. The following protocols are designed for an in vitro isolated tissue bath setup, a classic and reliable method in pharmacology for studying the effects of drugs on smooth muscle contractility.
Data Presentation
The following table summarizes the key quantitative data that can be derived from a dose-response curve analysis of this compound.
| Parameter | Description | Typical Unit | Example Value |
| Agonist | The substance used to induce smooth muscle contraction (e.g., Acetylcholine, Carbachol, KCl). | M (molar) | 10⁻⁸ - 10⁻³ M |
| Antagonist | This compound | M (molar) | 10⁻⁹ - 10⁻⁵ M |
| EC₅₀ of Agonist | The molar concentration of the agonist that produces 50% of the maximum possible response. | M (molar) | Varies |
| IC₅₀ of Difemerine | The molar concentration of this compound that inhibits 50% of the maximal response induced by the agonist. This is a measure of the antagonist's potency. | M (molar) | To be determined |
| Eₘₐₓ | The maximum contractile response produced by the agonist. | g (grams of tension) or % of maximum | Varies |
| pA₂ Value | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's dose-response curve. It is a measure of the affinity of a competitive antagonist for its receptor. | Unitless | To be determined |
Experimental Protocols
This section outlines the detailed methodology for conducting a dose-response curve experiment for this compound using an isolated smooth muscle preparation (e.g., guinea pig ileum or rat bladder).
Materials and Reagents
-
Isolated Tissue: Freshly isolated guinea pig ileum or rat detrusor muscle.
-
Physiological Salt Solution (PSS):
-
Tyrode's Solution (for ileum): NaCl (8.0 g/L), KCl (0.2 g/L), CaCl₂ (0.2 g/L), MgCl₂ (0.1 g/L), NaHCO₃ (1.0 g/L), NaH₂PO₄ (0.05 g/L), Glucose (1.0 g/L).[3]
-
Krebs-Henseleit Solution (for bladder): NaCl (6.9 g/L), KCl (0.35 g/L), KH₂PO₄ (0.16 g/L), MgSO₄·7H₂O (0.29 g/L), CaCl₂·2H₂O (0.37 g/L), NaHCO₃ (2.1 g/L), Glucose (2.0 g/L).
-
-
Agonist: Acetylcholine (ACh) or Carbachol (CCh) stock solution (e.g., 10⁻² M). Potassium Chloride (KCl) can also be used to induce non-receptor-mediated contraction.
-
Antagonist: this compound stock solution (e.g., 10⁻² M).
-
Gases: Carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Equipment:
Experimental Procedure
1. Tissue Preparation: a. Humanely euthanize the animal according to institutional guidelines. b. Carefully dissect a segment of the distal ileum (2-3 cm) or the urinary bladder. c. For the ileum, gently flush the lumen with PSS to remove contents. For the bladder, cut into longitudinal strips. d. Place the tissue immediately into a petri dish containing cold, carbogen-aerated PSS.
2. Tissue Mounting: a. Tie one end of the tissue segment to a fixed hook in the organ bath chamber and the other end to an isometric force transducer. b. The organ bath should be filled with PSS and continuously aerated with carbogen at 37°C. c. Apply an initial resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes.[6] d. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[6]
3. Agonist Dose-Response Curve (Control): a. After equilibration, record a stable baseline. b. Add the agonist (e.g., acetylcholine) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.) until a maximal contraction is observed. c. Allow the tissue to contract fully at each concentration before adding the next. d. After obtaining the maximal response, wash the tissue repeatedly with fresh PSS until it returns to the baseline resting tension.
4. Antagonist Incubation: a. Introduce a known concentration of this compound into the organ bath. b. Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.
5. Agonist Dose-Response Curve in the Presence of Antagonist: a. While the this compound is still present in the bath, repeat the cumulative addition of the agonist as described in step 3. b. A competitive antagonist like difemerine is expected to cause a rightward shift in the agonist's dose-response curve.[2][7]
6. Repeat with Different Antagonist Concentrations: a. Wash the tissue thoroughly to remove all drugs and allow it to return to baseline. b. Repeat steps 4 and 5 with increasing concentrations of this compound to observe a dose-dependent inhibition.
7. Data Analysis: a. Measure the peak contractile force at each agonist concentration for both the control and difemerine-treated conditions. b. Normalize the responses as a percentage of the maximum contraction observed in the control curve. c. Plot the log of the agonist concentration versus the percentage of maximal response to generate sigmoidal dose-response curves. d. From these curves, determine the EC₅₀ of the agonist in the absence and presence of different concentrations of difemerine. e. To determine the IC₅₀ of difemerine, plot the log concentration of difemerine against the percentage of inhibition of the maximal agonist response. f. For competitive antagonism, a Schild plot can be constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of difemerine. The x-intercept of this plot gives the pA₂ value.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by this compound
Caption: Signaling pathway of smooth muscle contraction and points of inhibition by difemerine HCl.
Experimental Workflow for Dose-Response Curve Generation
Caption: Experimental workflow for determining the dose-response curve of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. ijarmps.org [ijarmps.org]
- 4. radnoti.com [radnoti.com]
- 5. scireq.com [scireq.com]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gastrointestinal Motility with Difemerine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difemerine (B1196196) hydrochloride is a synthetic antispasmodic agent with a dual mechanism of action, making it a compound of interest for the study of gastrointestinal (GI) motility. It functions as both an anticholinergic agent and a calcium channel blocker.[1] By acting as a muscarinic receptor antagonist, it inhibits the effects of acetylcholine, a key neurotransmitter in stimulating smooth muscle contraction in the GI tract. Additionally, its ability to block calcium ion influx into smooth muscle cells further contributes to its relaxant effects, as intracellular calcium is essential for the contractile process. These properties make difemerine hydrochloride a valuable tool for investigating the physiological and pathophysiological mechanisms underlying GI motility and for the preclinical assessment of novel antispasmodic therapies.
This document provides detailed application notes and experimental protocols for the characterization of this compound's effects on gastrointestinal motility, intended for use by researchers in pharmacology and drug development.
Mechanism of Action Overview
This compound exerts its effects on gastrointestinal smooth muscle through two primary signaling pathways:
-
Anticholinergic (Muscarinic Receptor Antagonism): Acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on gastrointestinal smooth muscle cells. This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), promotes the phosphorylation of myosin light chains, resulting in smooth muscle contraction. This compound competitively blocks M3 muscarinic receptors, thereby inhibiting this entire cascade.
-
Calcium Channel Blockade: The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step for initiating and maintaining smooth muscle contraction. Depolarization of the smooth muscle cell membrane opens these channels, allowing Ca2+ to enter the cell and contribute to the overall increase in intracellular calcium concentration. This compound directly inhibits these L-type calcium channels, reducing the influx of extracellular Ca2+ and thus promoting muscle relaxation.
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data for the effects of this compound on gastrointestinal motility. The following tables are provided as templates for researchers to populate with their own experimental data when studying this compound.
Table 1: In Vitro Spasmolytic Activity of this compound on Isolated Guinea Pig Ileum
| Parameter | Agonist (e.g., Acetylcholine) | This compound (Antagonist) |
| EC50 (M) | [Insert experimental value] | N/A |
| IC50 (M) | N/A | [Insert experimental value] |
| pA2 Value | N/A | [Insert experimental value] |
| Maximum Inhibition (%) | N/A | [Insert experimental value] |
EC50: The molar concentration of an agonist that produces 50% of the maximal response. IC50: The molar concentration of an antagonist that inhibits 50% of the maximal agonist response. pA2: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Table 2: In Vivo Effect of this compound on Gastrointestinal Transit in Rodents (Charcoal Meal Test)
| Treatment Group | Dose (mg/kg) | Intestinal Transit (%) | % Inhibition of Transit |
| Vehicle Control | N/A | [Insert experimental value] | N/A |
| This compound | [Dose 1] | [Insert experimental value] | [Calculate % inhibition] |
| [Dose 2] | [Insert experimental value] | [Calculate % inhibition] | |
| [Dose 3] | [Insert experimental value] | [Calculate % inhibition] | |
| Positive Control (e.g., Atropine) | [Specify dose] | [Insert experimental value] | [Calculate % inhibition] |
% Inhibition of Transit = [(Vehicle Transit % - Drug Transit %) / Vehicle Transit %] x 100
Experimental Protocols
In Vitro Analysis: Isolated Guinea Pig Ileum Assay
This protocol details the methodology for assessing the spasmolytic activity of this compound on isolated guinea pig ileum, a classic and robust model for studying smooth muscle contractility.
1. Materials and Reagents:
-
Guinea pig (250-350 g)
-
Isolated organ bath system with thermoregulation (37°C) and aeration (carbogen: 95% O2, 5% CO2)
-
Isotonic force transducer and data acquisition system
-
Krebs-Henseleit or Tyrode's physiological salt solution
-
This compound stock solution
-
Acetylcholine (ACh) or other contractile agonist stock solution
-
Standard antagonist (e.g., Atropine) for comparison
2. Tissue Preparation:
-
Humanely euthanize the guinea pig in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the ileocecal junction and carefully dissect a segment of the terminal ileum (10-15 cm).
-
Place the isolated ileum in a petri dish containing fresh, carbogen-aerated physiological salt solution at 37°C.
-
Gently flush the lumen of the ileum with the salt solution to remove intestinal contents.
-
Cut the ileum into segments of 2-3 cm in length.
3. Experimental Procedure:
-
Mount an ileum segment in the organ bath containing physiological salt solution, maintained at 37°C and continuously aerated with carbogen. Attach one end of the tissue to a fixed hook and the other to the isotonic force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
Construct a cumulative concentration-response curve for the agonist (e.g., ACh):
-
Add increasing concentrations of the agonist to the organ bath in a stepwise manner.
-
Allow the tissue to respond to each concentration until a plateau is reached before adding the next, higher concentration.
-
Record the contractile response at each concentration.
-
-
After obtaining a stable and reproducible agonist response, wash the tissue extensively until the baseline tension is re-established.
-
Evaluate the effect of this compound:
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat this process with increasing concentrations of this compound to determine its inhibitory effect and calculate the IC50 and pA2 values.
-
In Vivo Analysis: Charcoal Meal Gastrointestinal Transit Assay in Rodents
This protocol describes a common in vivo method to assess the effect of this compound on intestinal motility by measuring the transit of a non-absorbable marker.[2]
1. Animals and Housing:
-
Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Fast the animals for 18-24 hours before the experiment, with free access to water.[3]
2. Materials and Reagents:
-
This compound solution/suspension for oral or intraperitoneal administration.
-
Vehicle control (e.g., saline, distilled water with 0.5% carboxymethylcellulose).
-
Positive control (e.g., Atropine sulfate (B86663) solution).
-
Charcoal meal: 10% activated charcoal in 5% gum acacia or 1% methylcellulose.[4]
-
Oral gavage needles.
3. Experimental Procedure:
-
Divide the fasted animals into groups (n=6-8 per group): Vehicle control, positive control, and at least three dose levels of this compound.
-
Administer the respective treatments (vehicle, positive control, or this compound) by the chosen route (e.g., oral gavage or intraperitoneal injection).
-
After a specific pretreatment time (e.g., 30 minutes for IP, 60 minutes for oral), administer the charcoal meal (1 ml for rats, 0.5 ml for mice) to each animal via oral gavage.
-
After a set period (e.g., 20-30 minutes), humanely euthanize the animals by cervical dislocation.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine out on a flat surface without stretching and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal front.
-
Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Calculate the percent inhibition of transit for each treatment group relative to the vehicle control.
Visualization of Pathways and Workflows
Caption: Signaling pathways of this compound in gastrointestinal smooth muscle.
Caption: Experimental workflows for studying this compound.
References
Application Notes and Protocols for the Experimental Use of Luostyl (Difemerine Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed experimental data and established protocols specifically for Luostyl (difemerine hydrochloride) are limited. The following application notes and protocols are based on the known pharmacology of difemerine (B1196196) as an antimuscarinic and calcium channel blocker. The experimental procedures provided are representative methodologies for characterizing compounds with these mechanisms of action and should be adapted and optimized for specific laboratory conditions and research objectives.
Introduction
Luostyl (this compound) is an antispasmodic agent utilized for the symptomatic treatment of visceral spasms, particularly in the gastrointestinal tract.[1] Its therapeutic effect is attributed to a dual mechanism of action:
-
Anticholinergic (Antimuscarinic) Activity: this compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors on smooth muscle cells.[1] By blocking the action of acetylcholine, it leads to a reduction in smooth muscle contraction and relaxation.[1]
-
Calcium Channel Blockade: The compound also inhibits the influx of calcium ions into smooth muscle cells.[1] Since calcium influx is a critical step for muscle contraction, this action further contributes to its spasmolytic effect.[1]
These application notes provide a framework for the preclinical and experimental investigation of this compound, focusing on assays to characterize its antimuscarinic and calcium channel blocking properties.
Data Presentation: Characterization of this compound Activity
The following tables are templates for summarizing quantitative data from key in vitro experiments.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Muscarinic Receptor Subtype | Radioligand | Kᵢ (nM) of Difemerine HCl (Mean ± SEM) |
| M₁ | [³H]-Pirenzepine | Data to be determined |
| M₂ | [³H]-AF-DX 384 | Data to be determined |
| M₃ | [³H]-4-DAMP | Data to be determined |
Table 2: Functional Antagonism of Muscarinic Receptors by this compound in Smooth Muscle
| Tissue Preparation | Agonist | pA₂ of Difemerine HCl (Mean ± SEM) | Schild Slope |
| Guinea Pig Ileum | Carbachol | Data to be determined | Data to be determined |
| Rabbit Jejunum | Acetylcholine | Data to be determined | Data to be determined |
Table 3: Inhibition of Voltage-Gated Calcium Channels by this compound
| Cell Line / Tissue | Depolarizing Agent | IC₅₀ of Difemerine HCl (µM) (Mean ± SEM) |
| A7r5 Smooth Muscle Cells | K⁺ (e.g., 60 mM KCl) | Data to be determined |
| Isolated Rabbit Aorta | K⁺ (e.g., 60 mM KCl) | Data to be determined |
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Antagonism
This compound competitively blocks the binding of acetylcholine (ACh) to muscarinic receptors (M₃ subtype) on smooth muscle cells. This prevents the activation of the Gq protein, subsequent stimulation of phospholipase C (PLC), and the generation of inositol (B14025) trisphosphate (IP₃), which would otherwise lead to calcium release from the sarcoplasmic reticulum and muscle contraction.
Calcium Channel Blockade
This compound directly blocks L-type voltage-gated calcium channels in the smooth muscle cell membrane. This action prevents the influx of extracellular calcium that is necessary for sustained muscle contraction, leading to muscle relaxation.
Experimental Workflow: In Vitro Antispasmodic Activity
The following diagram outlines a typical workflow for assessing the antispasmodic activity of a test compound in an isolated organ bath.
Experimental Protocols
Protocol 1: Muscarinic Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes from cell lines expressing a single human muscarinic receptor subtype (e.g., M₁, M₂, M₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]-N-methylscopolamine for M₃).
-
This compound.
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + cell membranes.
-
Non-specific Binding: Radioligand + cell membranes + high concentration of atropine.
-
Competitive Binding: Radioligand + cell membranes + each dilution of this compound.
-
-
Initiate the binding reaction by adding the cell membrane preparation to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Isolated Smooth Muscle Contraction Assay
Objective: To evaluate the functional antagonistic effect of this compound on smooth muscle contraction.
Materials:
-
Animal tissue (e.g., guinea pig ileum).
-
Tyrode's solution (or other suitable physiological salt solution).
-
Contractile agonist (e.g., acetylcholine, carbachol).
-
This compound.
-
Isolated organ bath system with transducers and data acquisition software.
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing aerated Tyrode's solution at 37°C.
-
Allow the tissue to equilibrate for 30-60 minutes under a resting tension.
-
Establish a cumulative concentration-response curve for the contractile agonist (e.g., acetylcholine).
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Re-establish the concentration-response curve for the agonist in the presence of this compound. A rightward shift indicates competitive antagonism.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Analyze the data using a Schild plot to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's concentration-response curve.
Protocol 3: Calcium Influx Assay in Cultured Smooth Muscle Cells
Objective: To measure the inhibitory effect of this compound on calcium influx.
Materials:
-
A suitable smooth muscle cell line (e.g., A7r5).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Depolarizing solution (e.g., HBSS with a high concentration of KCl).
-
This compound.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the smooth muscle cells in a 96-well, black-walled, clear-bottom plate and culture until confluent.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the depolarizing KCl solution to stimulate calcium influx through voltage-gated calcium channels.
-
Immediately begin kinetic measurement of the fluorescence signal.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the inhibition of the calcium influx by this compound by comparing the peak fluorescence in treated wells to the control wells.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀.
References
Application Notes and Protocols for Studying Bladder Smooth Muscle Using Difemerine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difemerine (B1196196) hydrochloride is an anticholinergic agent with antispasmodic properties that has been investigated for its effects on smooth muscle, including the detrusor muscle of the urinary bladder. These application notes provide an overview of the use of difemerine hydrochloride in studying bladder smooth muscle physiology and pharmacology. The primary mechanism of action of this compound is the blockade of muscarinic acetylcholine (B1216132) receptors, leading to the relaxation of bladder smooth muscle. A secondary mechanism may involve the modulation of calcium ion influx. These notes, along with the detailed experimental protocols, are intended to guide researchers in designing and conducting experiments to evaluate the effects of this compound and similar compounds on bladder contractility.
Mechanism of Action
This compound exerts its effects on bladder smooth muscle through two primary mechanisms:
-
Anticholinergic Activity : By competitively antagonizing muscarinic acetylcholine receptors on detrusor smooth muscle cells, this compound inhibits the contractile effects of acetylcholine released from parasympathetic nerves. This is the principal mechanism for its bladder-relaxant effects.
-
Calcium Channel Modulation : Evidence suggests that some anticholinergic agents, including the structurally similar compound dicyclomine (B1218976), may also possess a non-competitive antagonist action on calcium-induced contractions. This suggests a potential for this compound to directly inhibit calcium influx through L-type calcium channels, further contributing to smooth muscle relaxation.
Data Presentation
Table 1: Antagonism of Calcium-Induced Contractions in Rabbit Detrusor Muscle by Dicyclomine Hydrochloride [1]
| Compound | Parameter | Value | Species | Tissue |
| Dicyclomine Hydrochloride | pD2' | 4.89 | Rabbit | Detrusor Muscle |
| Rociverine (B1679502) | pD2' | 4.61 | Rabbit | Detrusor Muscle |
| Nifedipine | pD2' | 8.50 | Rabbit | Detrusor Muscle |
| Lidocaine | pD2' | 2.52 | Rabbit | Detrusor Muscle |
Note: The pD2' value represents the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal inhibition of the agonist response, in this case, calcium-induced contraction in a potassium-depolarized preparation.
Table 2: Potency of Various Antimuscarinic Agents on Human Bladder Smooth Muscle [2]
| Antagonist | pKB / Apparent pA2 | 95% Confidence Interval | Receptor Selectivity |
| Atropine | 8.92 | 8.62 – 9.27 | Non-selective |
| Darifenacin | 8.44 | 7.88 – 9.35 | M3-selective |
| Pirenzepine | 6.76 | 6.55 – 7.01 | M1-selective |
| Methoctramine | 6.37 | 5.98 – 6.90 | M2-selective |
Note: pKB is the negative logarithm of the dissociation constant of a competitive antagonist, while pA2 is a measure of the potency of an antagonist in a pharmacological experiment. Higher values indicate greater potency.
Experimental Protocols
Protocol 1: In Vitro Bladder Smooth Muscle Strip Contractility Assay
This protocol details the methodology for assessing the effect of this compound on bladder smooth muscle contractility using isolated tissue strips.[3][4][5]
1. Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rabbit, rat, or guinea pig) according to institutionally approved protocols.
-
Excise the urinary bladder and immediately place it in cold (4°C) Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7).
-
Remove any adhering fat and connective tissue.
-
Cut the bladder open longitudinally and gently remove the urothelium by blunt dissection if required.
-
Prepare longitudinal smooth muscle strips (approximately 2 mm wide and 8-10 mm long).
2. Experimental Setup:
-
Mount the muscle strips vertically in organ baths (10-20 mL) containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
3. Experimental Procedure:
-
Induction of Contractions:
-
Agonist-induced contractions: After equilibration, induce sustained contractions by adding a muscarinic agonist such as carbachol (B1668302) (e.g., 1 µM) to the organ bath.
-
Potassium-induced depolarization: Alternatively, induce contractions by replacing the Krebs-Henseleit solution with a high potassium solution (e.g., 80 mM KCl, with an equimolar reduction in NaCl).
-
-
Application of this compound:
-
Once a stable contraction is achieved, add this compound in a cumulative or non-cumulative manner in increasing concentrations to the organ bath.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Construct concentration-response curves for this compound.
-
Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: Assessment of Antagonism of Calcium-Induced Contractions
This protocol is designed to investigate the calcium channel modulating effects of this compound.[1]
1. Tissue Preparation and Setup:
-
Prepare and mount bladder smooth muscle strips as described in Protocol 1.
-
After the initial equilibration in normal Krebs-Henseleit solution, replace it with a calcium-free Krebs-Henseleit solution containing a chelating agent like EGTA (e.g., 0.1 mM) for a period of 30-60 minutes to deplete intracellular calcium stores.
2. Experimental Procedure:
-
Depolarize the tissue by replacing the calcium-free solution with a high potassium (e.g., 80 mM KCl) calcium-free solution.
-
Induce contractions by the cumulative addition of CaCl2 to the organ bath in the absence (control) and presence of different concentrations of this compound.
-
Allow the tissue to incubate with this compound for a predetermined time (e.g., 20-30 minutes) before adding CaCl2.
3. Data Analysis:
-
Construct concentration-response curves for CaCl2 in the absence and presence of this compound.
-
Determine if this compound causes a rightward shift of the CaCl2 concentration-response curve (competitive antagonism) or a depression of the maximal response (non-competitive antagonism).
-
Calculate the pD2' value to quantify the potency of non-competitive antagonism.
Signaling Pathways and Experimental Workflows
Caption: Muscarinic receptor signaling in bladder smooth muscle and points of inhibition by difemerine HCl.
Caption: Workflow for assessing bladder smooth muscle contractility in vitro.
Caption: Workflow for studying the effect on calcium-induced bladder muscle contractions.
References
- 1. Antagonism of calcium-induced contraction in potassium-depolarized rabbit detrusor muscle strips by dicyclomine hydrochloride and rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
difemerine hydrochloride solubility issues in physiological buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with difemerine (B1196196) hydrochloride in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is difemerine hydrochloride and why is its solubility in physiological buffer important?
This compound is an anticholinergic agent.[1] Its therapeutic effect relies on its ability to be in solution at physiological pH to interact with its target receptors. Poor solubility in physiological buffers, which mimic the conditions in the body, can lead to low bioavailability and variable experimental results. As a tertiary amine, its solubility is pH-dependent.
Q2: What are the potential reasons for the poor solubility or precipitation of this compound in my physiological buffer?
Several factors can contribute to the low solubility or precipitation of this compound, a tertiary amine hydrochloride, in common physiological buffers like Phosphate-Buffered Saline (PBS):
-
pH of the Medium: The solubility of this compound is expected to be pH-dependent. As a salt of a weak base, it will be more soluble in acidic conditions where the amine group is protonated. In buffers with a pH approaching or exceeding its pKa, the un-ionized, less soluble free base form will predominate, potentially leading to precipitation.
-
Common Ion Effect: Physiological buffers like PBS and Simulated Intestinal Fluid (SIF) often contain chloride ions. The presence of a common ion (Cl-) can decrease the solubility of a hydrochloride salt like this compound by shifting the dissolution equilibrium towards the solid, undissolved state.[2][3][4]
-
Buffer Ion Interaction: Phosphate (B84403) ions in PBS can interact with the protonated amine of difemerine to form a less soluble phosphate salt, leading to precipitation.[1][5][6] This is a known issue for other hydrochloride salts.
-
Concentration Exceeding Solubility Limit: The concentration of this compound being used may simply be higher than its intrinsic solubility in the specific buffer system.
Q3: How does the pKa of this compound influence its solubility?
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and un-ionized forms. For a basic drug like difemerine, at a pH below its pKa, the ionized (protonated) form is more abundant, which generally has higher aqueous solubility. Conversely, at a pH above the pKa, the un-ionized (free base) form dominates, which is typically less soluble. Therefore, selecting a buffer with a pH that maintains the ionized state is crucial for maximizing solubility.[7]
Troubleshooting Guide
Issue 1: this compound precipitates upon addition to Phosphate-Buffered Saline (PBS).
This is a common issue that can arise from several factors. The following workflow can help identify and resolve the problem.
Troubleshooting Workflow for Precipitation in PBS
Caption: A stepwise guide to troubleshooting this compound precipitation in PBS.
Detailed Steps:
-
Verify Concentration: Ensure the intended concentration of this compound does not exceed its known or expected solubility limit in aqueous solutions. If the solubility is unknown, perform a preliminary solubility determination.
-
Check and Adjust pH: Measure the final pH of your solution. If it is neutral to slightly alkaline, the formation of the less soluble free base may be occurring. Consider using a buffer with a slightly lower pH (e.g., pH 6.8) to favor the protonated, more soluble form.
-
Mitigate Common Ion Effect: If high concentrations of this compound are required, the common ion effect from the chloride in PBS might be significant. While difficult to avoid with a hydrochloride salt, being aware of this effect is important when interpreting solubility data.
-
Address Phosphate Interaction: If precipitation continues even at a suitable pH and concentration, the formation of an insoluble phosphate salt is a likely cause.
-
Solution: Switch to a different physiological buffer system that does not contain phosphate, such as TRIS (tris-hydroxymethyl aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers, ensuring the pH is controlled at the desired level.
-
Issue 2: Inconsistent results in biological assays.
Inconsistent results can often be traced back to incomplete dissolution or precipitation of the compound during the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Due to potential stability issues in aqueous solutions, it is recommended to prepare this compound solutions fresh for each experiment.
-
Ensure Complete Dissolution: Visually inspect the solution to ensure no solid particles are present. Gentle warming or brief sonication can aid dissolution, but be cautious about potential degradation with excessive heat.
-
Use of Co-solvents: If aqueous solubility remains a challenge for the desired concentration, a stock solution can be prepared in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted into the physiological buffer.
-
Caution: The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid impacting the biological system. Always include a vehicle control in your experiments.
-
-
Filter Sterilization: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles that could interfere with the assay.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This method is a rapid assessment of solubility, often used in early-stage drug discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing the physiological buffer of interest (e.g., PBS, pH 7.4).
-
Incubation and Observation: Shake the plate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Analysis: Determine the concentration at which precipitation occurs. This can be done visually, by measuring turbidity with a plate reader, or by analyzing the clear supernatant via LC-MS/MS after filtration or centrifugation.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This "gold standard" shake-flask method measures the true equilibrium solubility.[8]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the physiological buffer.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand undisturbed for a period (e.g., 6 hours) to allow the undissolved solid to sediment. Alternatively, centrifuge the samples.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant, avoiding any solid material. Dilute the supernatant with an appropriate solvent.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | DMSO Stock Solution | Solid Compound |
| Equilibration Time | Short (e.g., 2 hours) | Long (24-48 hours) |
| Throughput | High | Low |
| Value Obtained | Apparent Solubility | Equilibrium Solubility |
Signaling Pathway
This compound primarily functions as an anticholinergic agent by blocking muscarinic acetylcholine (B1216132) receptors. Additionally, it has been reported to inhibit calcium ion influx, contributing to its antispasmodic effects.
Mechanism of Action of this compound
Caption: this compound's dual mechanism of action on smooth muscle cells.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Common-ion effect - Wikipedia [en.wikipedia.org]
- 4. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
Difemerine Hydrochloride Stability: A Technical Support Center
Disclaimer: Publicly available stability data specifically for difemerine (B1196196) hydrochloride is limited. This guide has been developed using data from the structurally similar first-generation antihistamine, diphenhydramine (B27) hydrochloride. The principles governing the stability of these compounds are analogous, focusing on factors like hydrolysis, oxidation, and photodegradation. The information provided should serve as a strong starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My difemerine hydrochloride solution is showing signs of degradation. What are the primary factors I should investigate?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light.[1] Like many ester-containing compounds, it is susceptible to hydrolysis. Additionally, exposure to elevated temperatures can accelerate degradation, and UV/VIS light can cause photodegradation.[2][3] You should systematically evaluate your storage conditions, including the pH of your solution, the ambient temperature, and exposure to light.
Q2: What is the most common degradation pathway for a compound like this compound?
A2: The most common degradation mechanisms are hydrolysis, oxidation, and photolysis.[4] For this compound, which contains an ester group, hydrolysis is a significant pathway, leading to the cleavage of the ester bond to form an acid and an amine.[1][4] Oxidation of the molecule is also a potential degradation route.[5]
Q3: What is the optimal pH range for maintaining the stability of my solution?
A3: While specific data for difemerine is unavailable, analogous compounds like diphenhydramine show significant degradation at highly acidic pH levels (pH 1 and 4) when exposed to high temperatures.[2][3] For injectable solutions of diphenhydramine hydrochloride, the pH is typically adjusted to a range of 4.0 to 6.5.[6] It is recommended to buffer your solution within this mildly acidic range to minimize hydrolysis.
Q4: How should I store my this compound solutions?
A4: Based on best practices for similar compounds, solutions should be stored in tightly sealed, light-resistant containers.[1][6] Refrigeration at 2°C-8°C is preferable to room temperature (22-25°C) to slow down potential degradation reactions.[7][8][9] Freezing should be avoided unless validated for your specific formulation.[6]
Q5: Are there any known incompatibilities with common intravenous (IV) fluids or excipients?
A5: Studies on diphenhydramine hydrochloride show it is generally stable in common IV fluids like 0.9% sodium chloride (NS) and 5% dextrose in water (D5W) for extended periods when stored properly.[7][8][9] However, interactions with certain excipients can occur, especially under stress conditions like high temperature and humidity.[2][3] It is crucial to conduct compatibility studies with your specific formulation, including all excipients.
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve stability issues with your this compound solution.
Quantitative Stability Data
The following tables summarize stability data for diphenhydramine hydrochloride in common IV solutions, which can be used as an estimate for this compound behavior.
Table 1: Stability of Diphenhydramine HCl in IV Bags Stored for 91 Days [7][8]
| Concentration | Vehicle | Storage Temp. | % Initial Concentration Remaining |
| 12.5 mg/50 mL | 5% Dextrose (D5W) | 4°C | > 90% |
| 12.5 mg/50 mL | 5% Dextrose (D5W) | 22°C | > 90% |
| 50 mg/50 mL | 5% Dextrose (D5W) | 4°C | > 90% |
| 50 mg/50 mL | 5% Dextrose (D5W) | 22°C | > 90% |
| 12.5 mg/50 mL | 0.9% NaCl (NS) | 4°C | > 90% |
| 12.5 mg/50 mL | 0.9% NaCl (NS) | 22°C | > 90% |
| 50 mg/50 mL | 0.9% NaCl (NS) | 4°C | > 90% |
| 50 mg/50 mL | 0.9% NaCl (NS) | 22°C | > 90% |
Table 2: Stability of Diphenhydramine HCl in Polypropylene (B1209903) Syringes Stored for 28 Days [7][8]
| Concentration | Vehicle | Storage Temp. | % Initial Concentration Remaining |
| 12.5 mg/10 mL | 0.9% NaCl (NS) | 4°C | > 90% |
| 12.5 mg/10 mL | 0.9% NaCl (NS) | 22°C | > 90% |
| 50 mg/10 mL | 0.9% NaCl (NS) | 4°C | > 90% |
| 50 mg/10 mL | 0.9% NaCl (NS) | 22°C | > 90% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products.[1] The following is a typical starting point based on validated methods for similar compounds.[10][11]
-
Instrumentation: HPLC system with UV detector.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 15mM ammonium (B1175870) acetate (B1210297) or 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile/methanol mixture).[5][10] A common ratio is 60:40 (v/v) aqueous to organic.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 220 nm or 254 nm.[10]
-
Injection Volume: 10-20 µL.
-
Procedure: a. Prepare solutions of this compound in the desired solvent system at a known concentration. b. Subject the solutions to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. c. Inject the stressed and unstressed samples into the HPLC system. d. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.
Degradation Pathway Visualization
The primary degradation pathways for ester-containing compounds like this compound are hydrolysis and oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.ashp.org [publications.ashp.org]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Difemerine Hydrochloride Concentration for Experiments
Disclaimer: As of December 2025, detailed public information and established experimental protocols specifically for Difemerine Hydrochloride are limited. This guide provides a generalized framework based on standard laboratory practices for optimizing the concentration of novel small molecule compounds. Researchers should adapt these principles to their specific experimental context.
This technical support center offers troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting concentration range for this compound in my experiments?
A1: Establishing an initial concentration range for a novel compound like this compound requires a systematic approach. It is recommended to start with a broad dose-response experiment to identify an effective range.[1][2]
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Broad-Range Finding: Begin with a wide range of concentrations, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify an approximate range of activity.[1][2]
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Literature Review: If available, data on compounds with similar structures or mechanisms of action can provide a valuable starting point for concentration selection.[1][2]
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Solubility Testing: Determine the maximum soluble concentration of this compound in your specific cell culture medium to avoid precipitation, which can lead to inaccurate results.[1][3]
Q2: What is the best way to design a dose-response experiment to determine the IC50/EC50 of this compound?
A2: A well-designed dose-response experiment is crucial for accurately determining the potency of your compound.
-
Logarithmic Dilution Series: Use a logarithmic or semi-logarithmic dilution series to cover a wide range of concentrations effectively.[2] A typical approach is to use at least 10 two-fold serial dilutions.
-
Replicates: Perform each assay in technical triplicates or more and conduct at least two independent biological replicates to ensure the reliability of your results.
-
Controls: Always include appropriate controls, such as a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control if available.
Q3: My experimental results with this compound are inconsistent. What are the common causes?
A3: Inconsistent results can arise from several factors related to the compound, the experimental system, or the assay itself.[4]
-
Compound-Related Issues: Problems with storage, solubility, and stability of this compound can lead to variability.[4][5]
-
Experimental System-Related Issues: Inconsistencies in cell culture conditions, such as cell passage number and seeding density, can significantly impact results.[4]
-
Assay-Related Issues: Variations in reagent preparation, incubation times, and instrumentation can contribute to inconsistent data.[4]
Q4: I am observing cytotoxicity at all concentrations of this compound I've tested. What should I do?
A4: High cytotoxicity can mask the specific effects of the compound. It is important to distinguish between targeted effects and general toxicity.[4]
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[4]
-
Use Lower, Non-toxic Concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to investigate specific inhibitory effects.[4]
Q5: What should I do if this compound is not showing any biological effect?
A5: A lack of an observable effect could be due to several reasons:
-
Compound Inactivity: The compound may not be active in your specific cell model or under the tested conditions.[2]
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[2]
-
Instability: this compound might be unstable in the assay conditions, degrading over the course of the experiment.[2][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the optimization of this compound concentration.
| Observation | Potential Cause | Recommended Action |
| Compound Precipitation in Media | Exceeding solubility limit. | Determine the maximum soluble concentration. Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and perform serial dilutions in pre-warmed media.[3][5] |
| Inconsistent Dose-Response Results | Compound instability, inconsistent cell seeding, or pipetting errors. | Check compound stability in media over the experiment's duration.[5] Ensure uniform cell seeding density and calibrate pipettes.[2][4] |
| High Variability Between Replicates | Edge effects in multi-well plates, inconsistent cell seeding. | Avoid using the outer wells of the plate for experimental data; fill them with sterile media or PBS.[6] Ensure a homogenous cell suspension before seeding.[6] |
| No Biological Effect Observed | Compound inactivity, poor cell permeability, or degradation. | Confirm compound identity and purity.[2] Assess compound stability in the assay media.[2][5] Consider performing a cell permeability assay.[2] |
| High Background Signal in Assay | Non-specific binding of the compound, intrinsic fluorescence/absorbance. | Include a no-cell control to measure the background signal from the compound and media.[2] Consider using a different assay with an alternative readout.[2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of a novel compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase with high viability.
-
Seed the cells in a 96-well microplate at a pre-determined optimal density.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium. It is advisable to perform serial dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include appropriate controls: untreated cells (vehicle control) and medium only (background control).[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[4][6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[4][6]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[4]
-
Visualizations
Experimental Workflow for Optimizing Compound Concentration
Caption: A general experimental workflow for determining the optimal concentration of a novel compound.
Hypothetical Signaling Pathway Inhibition
References
Technical Support Center: Troubleshooting Inconsistent Results with Diphenhydramine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Diphenhydramine (B27) Hydrochloride. Designed for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, data presentation in structured tables, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: We are observing paradoxical central nervous system (CNS) stimulation (hyperactivity, agitation) instead of sedation in our animal models. What could be the cause?
A1: Paradoxical CNS stimulation is a known, though less common, effect of diphenhydramine.[1][2][3] Several factors can contribute to this inconsistent response:
-
Genetic Polymorphisms: Variations in the Cytochrome P450 2D6 (CYP2D6) enzyme can lead to an "ultrarapid metabolizer" phenotype.[4][5] In these individuals, diphenhydramine may be rapidly converted to a metabolite that causes excitation.
-
Dosage: Higher doses of diphenhydramine are more likely to induce paradoxical effects.[1] It is crucial to perform a thorough dose-response study to identify the optimal concentration for the desired sedative effect in your specific animal model.
-
Animal Species and Strain: Different species and even strains within a species can exhibit varied responses to diphenhydramine. For instance, studies in dogs have shown considerable variability in sedative effects.[6][7][8][9][10]
Q2: Our in vitro assay results for diphenhydramine hydrochloride's potency (e.g., IC50) are not consistent across experiments. What should we check?
A2: Inconsistent in vitro results can stem from several sources:
-
Compound Stability: Diphenhydramine hydrochloride solutions can be sensitive to pH and light.[11][12] It is recommended to prepare fresh solutions for each experiment and protect them from light. Studies have shown that diphenhydramine hydrochloride is stable in 5% dextrose or 0.9% sodium chloride solutions for at least 91 days when stored at 4°C or 22°C and protected from light.[13] However, degradation can occur under acidic conditions (pH 1 and 4) at elevated temperatures.[14]
-
Cell Culture Conditions: Factors such as cell line passage number, cell density, and serum concentration in the culture medium can influence cellular responses to drugs. Standardize these parameters across all experiments.
-
Assay Protocol Variability: Ensure consistent incubation times, reagent concentrations, and detection methods. For example, in hERG potassium channel inhibition assays, both temperature and the voltage pulse protocol can significantly impact the measured IC50 values.[15]
Q3: We are concerned about the off-target effects of diphenhydramine hydrochloride in our experiments. What are the known off-target interactions?
A3: Diphenhydramine has a complex pharmacological profile and is known to interact with several targets beyond the histamine (B1213489) H1 receptor:[16]
-
Muscarinic Acetylcholine Receptors: It is a potent antagonist of muscarinic receptors, which contributes to its anticholinergic side effects.[2]
-
Neurotransmitter Transporters: Diphenhydramine can inhibit the reuptake of serotonin (B10506) and dopamine.[1][16]
-
Ion Channels: At higher concentrations, it can block cardiac sodium and potassium channels, including the hERG channel, which can lead to cardiotoxicity.[1][17][18] It has also been shown to inhibit voltage-gated proton channels (Hv1).[19][20]
Troubleshooting Guides
Inconsistent Sedative Effects in Animal Models
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in sedation scores between individual animals. | Genetic differences in drug metabolism (e.g., CYP2D6 polymorphisms).[4][5] | 1. If possible, use a genetically homogenous animal strain. 2. Increase the sample size to improve statistical power. 3. Consider genotyping a subset of animals for relevant metabolic enzymes. |
| Paradoxical CNS stimulation (hyperactivity, agitation) at higher doses. | Dose-dependent off-target effects or metabolism to an excitatory compound.[1] | 1. Perform a detailed dose-response study to identify the therapeutic window for sedation. 2. Start with lower doses and gradually escalate. 3. Monitor for and record all behavioral changes, not just sedation. |
| Lack of clinically appreciable sedation. | Species-specific differences in sensitivity or rapid metabolism.[7][8] | 1. Review the literature for appropriate dosing in your specific animal model. 2. Consider a different route of administration that may alter the pharmacokinetic profile. 3. If oral administration is used, be aware of low and variable bioavailability in some species like dogs.[6][9][10] |
Variability in In Vitro Assay Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Drifting IC50 values between experimental runs. | Instability of diphenhydramine hydrochloride in solution. | 1. Prepare fresh stock solutions of diphenhydramine hydrochloride for each experiment. 2. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. 3. Verify the pH of your experimental buffer, as stability can be pH-dependent.[11] |
| Inconsistent results between different batches of the compound. | Lot-to-lot variability in purity or formulation. | 1. Obtain a certificate of analysis for each new lot of diphenhydramine hydrochloride. 2. Perform a quality control check (e.g., HPLC) on new lots to confirm purity and concentration. |
| High background or "noisy" data. | Interaction of diphenhydramine hydrochloride with assay components. | 1. Check for potential interactions with surfactants or other reagents in your assay buffer.[21][22] 2. Run appropriate vehicle controls to identify any non-specific effects. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine H1 Receptor Occupancy
Objective: To determine the binding affinity (Ki) of diphenhydramine hydrochloride for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the histamine H1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for the H1 receptor (e.g., [3H]-pyrilamine), and varying concentrations of unlabeled diphenhydramine hydrochloride.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Sedation Assessment in Rodents
Objective: To evaluate the sedative effects of diphenhydramine hydrochloride in mice or rats.
Methodology:
-
Acclimation: Acclimate the animals to the testing room and equipment for at least one hour before the experiment.
-
Drug Administration: Administer diphenhydramine hydrochloride via the desired route (e.g., intraperitoneal, oral gavage). Include a vehicle control group.
-
Behavioral Assessment: At predetermined time points after administration, assess sedative effects using a standardized behavioral test, such as:
-
Open Field Test: Measure locomotor activity (distance traveled, rearing frequency).
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Rotarod Test: Assess motor coordination and balance.
-
Righting Reflex: Measure the time it takes for an animal placed on its back to right itself.
-
-
Data Collection: Record the relevant parameters for each behavioral test.
-
Data Analysis: Compare the results between the diphenhydramine-treated groups and the vehicle control group using appropriate statistical tests.
Visualizations
Caption: A generalized experimental workflow for studies involving diphenhydramine hydrochloride.
Caption: Simplified signaling pathways for diphenhydramine's action on H1 and muscarinic receptors.
Caption: A logical flowchart for troubleshooting inconsistent results with diphenhydramine hydrochloride.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Paradoxical Excitation on Diphenhydramine May Be Associated with Being a CYP2D6 Ultrarapid Metabolizer: Three Case Reports | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Paradoxical excitation on diphenhydramine may be associated with being a CYP2D6 ultrarapid metabolizer: three case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of diphenhydramine as a sedative for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine‐induced wheal formation: a pilot study | Semantic Scholar [semanticscholar.org]
- 10. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine-induced wheal formation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DIPHENHYDRAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 14. researchgate.net [researchgate.net]
- 15. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Block of hERG K+ Channel by Classic Histamine H1 Receptor Antagonist Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Diphenhydramine inhibits voltage-gated proton channels (Hv1) and induces acidification in leukemic Jurkat T cells- New insights into the pro-apoptotic effects of antihistaminic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
avoiding difemerine hydrochloride precipitation in assays
Technical Support Center: Difemerine (B1196196) Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of difemerine hydrochloride during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound precipitation in my assay?
Precipitation of a small molecule like this compound typically occurs when its concentration exceeds its solubility limit in the assay medium. This can be caused by several factors:
-
Exceeding Intrinsic Solubility: The final concentration of the compound in the assay buffer is too high.
-
Poor Solvent Compatibility: The solvent used for the stock solution (e.g., DMSO) may be miscible with the aqueous assay buffer, but the compound itself is not soluble in the final mixture, a phenomenon known as "solvent shift." This is common when diluting a concentrated organic stock solution into an aqueous medium.[1]
-
pH-Dependent Solubility: this compound is an amine salt. Its solubility is highly dependent on pH. While the hydrochloride salt form is generally more water-soluble, if the pH of the assay buffer is high enough to deprotonate the amine, the resulting free base may be significantly less soluble, causing it to precipitate. Aqueous solutions of hydrochloride salts are often acidic.[2][3]
-
Buffer Interactions: Certain buffer components can interact with the compound to form a less soluble salt. For example, phosphate (B84403) buffers can sometimes cause the precipitation of hydrochloride salts by forming insoluble phosphate salts.[4][5]
-
Temperature Effects: Solubility is often temperature-dependent. Running assays at a lower temperature than the one used for compound dissolution can decrease solubility and lead to precipitation.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Table 1: Example Solubility Data for Diphenhydramine (B27) Hydrochloride
| Solvent | Approximate Solubility | Reference |
| Ethanol (B145695) | ~30 mg/mL | [7] |
| DMSO | ~20 mg/mL | [7] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [7] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [7] |
| Water | ≥ 100 mg/mL | [2] |
Note: This data is for diphenhydramine hydrochloride and should be used as a general guideline. Always perform small-scale solubility tests for your specific lot of this compound. For preparing high-concentration stock solutions, anhydrous DMSO or ethanol are common choices.
Q3: My compound precipitates when I add it to my aqueous assay buffer. What should I do?
This is a common issue when diluting a stock solution. Follow this troubleshooting workflow to identify and solve the problem.
Q4: Can the choice of assay buffer cause precipitation?
Yes. Phosphate-Buffered Saline (PBS) is a widely used buffer, but it can be problematic for some hydrochloride salts. The phosphate anions can interact with the protonated amine of the drug to form a less soluble phosphate salt, leading to precipitation.[4][5] If you are using PBS and observing precipitation, especially at concentrations that should be soluble, consider this interaction.
Recommendations:
-
Switch to a different buffer system: Consider using HEPES or Tris-based buffers, which are less likely to form insoluble salts with hydrochloride compounds.
-
Test solubility in your buffer: Before a large-scale experiment, test the solubility of this compound in a small volume of your final assay buffer at the intended concentration.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 363.9 g/mol ) in anhydrous DMSO.
-
Weighing: Accurately weigh 3.64 mg of this compound powder in a sterile, low-adsorption microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.[8] Moisture in DMSO can lead to compound degradation over time.[6]
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1][6]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to minimize freeze-thaw cycles.[6] Store at -20°C or -80°C, protected from light. The stability of similar compounds in DMSO is typically greater than or equal to 4 years at -20°C.[7]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the dilution of a 10 mM DMSO stock solution to a final concentration of 10 µM in an assay buffer, ensuring the final DMSO concentration remains at 0.1%.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large dilution step, first prepare an intermediate dilution. Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed final assay buffer. This creates a 1:100 dilution, resulting in a 10 µM final concentration of this compound.
-
Mixing: Mix immediately and thoroughly by gentle vortexing or inversion. Do not let the concentrated compound sit in the buffer before mixing.[6]
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately to avoid potential stability issues or precipitation over time.[5] Always include a vehicle control in your experiments containing the same final concentration of the solvent (e.g., 0.1% DMSO).[1]
References
- 1. researchgate.net [researchgate.net]
- 2. DIPHENHYDRAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Diphenhydramine Hydrochloride | C17H22ClNO | CID 8980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Difemerine Hydrochloride Degradation Product Analysis
Disclaimer: Due to the limited availability of public information on the specific degradation pathways of difemerine (B1196196) hydrochloride, this guide utilizes data and methodologies established for the structurally similar and well-researched compound, diphenhydramine (B27) hydrochloride, as a representative example. Researchers should validate these methods and approaches specifically for difemerine hydrochloride in their laboratories.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of this compound degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of a molecule like this compound?
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] Based on general guidelines and studies on similar compounds, the following stress conditions are recommended:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with an increase to 50-70°C if no degradation is observed.[2][3]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with an increase to 50-70°C if necessary.[2][3]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: 40-80°C in a dry heat oven.[1]
-
Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.
Q2: How can I develop a stability-indicating HPLC method for this compound and its degradation products?
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. A common approach is to use reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Method development typically involves:
-
Column Selection: A C18 column is a common starting point.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The ratio is adjusted to achieve optimal separation.
-
Wavelength Selection: A photodiode array (PDA) detector can be used to scan for the optimal detection wavelength for both the parent drug and its degradation products.
-
Forced Degradation Sample Analysis: Injecting samples from forced degradation studies helps to ensure the method can separate the API from all potential degradation products.
Q3: What are the potential degradation pathways for a molecule with a structure similar to this compound?
Given the ether and tertiary amine functional groups in structures like diphenhydramine, potential degradation pathways include:
-
Hydrolysis: Cleavage of the ether linkage is a common degradation pathway, particularly under acidic or basic conditions.
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for the parent drug or degradation products. | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a different column chemistry.- Reduce the sample concentration or injection volume. |
| Co-elution of the parent drug and a degradation product. | - Insufficient chromatographic resolution. | - Modify the mobile phase composition (e.g., change the organic solvent ratio or buffer concentration).- Change the column to one with a different selectivity.- Adjust the column temperature. |
| No degradation observed under stress conditions. | - The molecule is highly stable under the applied conditions.- The stress conditions are not harsh enough. | - Increase the duration of stress, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent).[2][3] |
| Excessive degradation (more than 20%) of the parent drug. | - The stress conditions are too harsh. | - Reduce the duration of stress, the temperature, or the concentration of the stressor. The goal is typically to achieve 5-20% degradation.[3] |
| Baseline noise or drift. | - Contaminated mobile phase or column.- Detector lamp issue. | - Prepare fresh mobile phase and flush the system.- Clean or replace the column.- Check the detector lamp's performance and replace it if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Heating oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl and keep it at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH and keep it at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve a known amount of this compound in 3% H₂O₂ and keep it at room temperature for 24 hours.
-
Thermal Degradation: Keep a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Protocol 2: Stability-Indicating HPLC Method (Based on Diphenhydramine Hydrochloride Analysis)
Objective: To quantify this compound and separate it from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol:Acetonitrile:Water:10mM Heptane sulfonate and 13 mM Triethylamine (10:26:64) at pH 3.3[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 254 nm[4] |
| Column Temperature | 35°C |
| Injection Volume | 15 µL |
Data Presentation
Table 1: Summary of Forced Degradation Results for Diphenhydramine Hydrochloride (Example Data)
| Stress Condition | % Degradation | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 M HCl (70-80°C, 2-3h) | 15.2% | 2 | 4.5 |
| 0.1 M NaOH (70-80°C, 2-3h) | 21.5% | 3 | 3.8 |
| 20% H₂O₂ (70-80°C, 2-3h) | 18.7% | 2 | 5.1 |
| Thermal (80°C, 48h) | 8.9% | 1 | 6.2 |
| Photolytic | 12.3% | 2 | 4.9 |
Data is hypothetical and for illustrative purposes based on typical degradation studies.
Visualizations
Caption: Experimental workflow for forced degradation analysis.
Caption: Hypothetical degradation pathway for Difemerine HCl.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Interference in Difemerine Hydrochloride Fluorescence Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing fluorescence-based assays and need to understand and mitigate potential interference from difemerine (B1196196) hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Can difemerine hydrochloride interfere with my fluorescence assay?
A1: Yes, it is possible for this compound to interfere with a fluorescence assay. Interference can occur through several mechanisms, including but not limited to the compound's own intrinsic fluorescence (autofluorescence), its ability to absorb excitation or emission light (inner filter effect), or by quenching the fluorescence of your probe.
Q2: What are the primary mechanisms of fluorescence interference?
A2: The main ways a compound like this compound can interfere with a fluorescence assay are:
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Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelengths used for detection in your assay, leading to a false positive signal or increased background.
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Inner Filter Effect: The compound can absorb the excitation light intended for your fluorophore or absorb the light emitted by your fluorophore.[1] This reduces the detected signal and can lead to inaccurate quantification.[2][3] This effect is dependent on the concentration of the absorbing species and the light's path length.[4]
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Quenching: The compound may interact with the excited fluorophore in a way that provides a non-radiative pathway for the fluorophore to return to its ground state, thus decreasing the fluorescence intensity.[5][6] This can happen through various processes like collisional quenching or static quenching.[7]
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Photobleaching: While not a direct interference from this compound itself, high-intensity light used in fluorescence microscopy can cause the fluorophore to undergo photochemical destruction, leading to a loss of signal over time.[8][9][10] The presence of other compounds can sometimes influence this process.
Q3: How can I determine if this compound is interfering with my assay?
A3: The most straightforward method is to run a set of control experiments. This involves measuring the fluorescence of samples containing only this compound at the concentrations used in your main experiment, under identical assay conditions (buffer, temperature, etc.). A significant signal in these controls would indicate interference.
Troubleshooting Guide
Issue 1: My fluorescence signal is unexpectedly high in the presence of this compound.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Action:
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Run a Control Experiment: Prepare a sample containing only this compound in the assay buffer at the highest concentration used in your experiment.
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Measure Fluorescence: Excite the sample at the same wavelength used for your assay's fluorophore and measure the emission across the detection range.
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Analyze the Results: If you observe a significant fluorescence signal, this confirms that this compound is autofluorescent under your experimental conditions.
Mitigation Strategies:
-
Wavelength Shift: If possible, switch to a fluorophore that excites and emits at longer wavelengths, as autofluorescence from small molecules is often more pronounced in the UV and blue regions of the spectrum.
-
Spectral Unmixing: If your detection instrument has this capability, you can measure the emission spectrum of both your fluorophore and this compound and then use software to mathematically separate the two signals.
-
Background Subtraction: For each experiment, run a parallel control with this compound alone and subtract this background fluorescence from your experimental samples.
Issue 2: My fluorescence signal is lower than expected or is quenched in the presence of this compound.
Possible Cause: Inner filter effect or fluorescence quenching.
Troubleshooting Action:
-
Measure Absorbance Spectrum: Use a spectrophotometer to measure the absorbance spectrum of this compound across the excitation and emission wavelengths of your fluorophore.
-
Analyze for Overlap: Significant absorbance at either the excitation or emission wavelength of your fluorophore suggests an inner filter effect.[1][2]
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Perform a Quenching Assay: To distinguish from the inner filter effect, you can perform a dilution experiment. If the quenching is collisional, the effect should decrease with decreasing temperature (as molecular collisions are reduced). For static quenching, a complex is formed between the quencher and the fluorophore.[7]
Mitigation Strategies:
-
Reduce Concentration: If possible, lower the concentration of this compound or your fluorophore to minimize the inner filter effect.[11]
-
Use a Microplate Reader with Top-Reading Optics: For plate-based assays, a top-reading instrument can reduce the path length of the light through the sample, thereby lessening the inner filter effect.
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Mathematical Correction: Several formulas exist to correct for the inner filter effect based on the absorbance of the sample at the excitation and emission wavelengths.
Issue 3: My fluorescence signal decreases over time during measurement.
Possible Cause: Photobleaching of the fluorophore.
Troubleshooting Action:
-
Time-Lapse Measurement: Measure the fluorescence intensity of a sample containing your fluorophore (with and without this compound) over an extended period with continuous excitation.
-
Analyze Signal Decay: A steady decrease in fluorescence intensity over time is indicative of photobleaching.[8]
Mitigation Strategies:
-
Reduce Excitation Intensity: Use neutral density filters or lower the power of the light source to reduce the rate of photobleaching.[8]
-
Minimize Exposure Time: Only expose the sample to the excitation light when actively taking a measurement.[8]
-
Use an Antifade Reagent: Incorporate a commercially available antifade reagent into your sample medium.
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Choose a More Photostable Fluorophore: Some fluorescent dyes are inherently more resistant to photobleaching than others.[10]
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
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Prepare a Stock Solution: Create a concentrated stock solution of this compound in your assay buffer.
-
Create Serial Dilutions: Prepare a series of dilutions of the stock solution covering the concentration range used in your experiments.
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Sample Preparation: Add the dilutions to the wells of a microplate or to cuvettes. Include a blank control containing only the assay buffer.
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Fluorescence Measurement: Set the excitation and emission wavelengths on your fluorometer or plate reader to match those of your experimental fluorophore.
-
Record Data: Measure the fluorescence intensity for each concentration of this compound.
-
Data Analysis: Plot the fluorescence intensity as a function of this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Evaluating the Inner Filter Effect
-
Prepare Samples: Prepare two sets of samples.
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Set A (Fluorophore Only): A constant concentration of your fluorophore in the assay buffer.
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Set B (Fluorophore + this compound): The same constant concentration of your fluorophore plus varying concentrations of this compound.
-
-
Absorbance Measurement: Measure the absorbance of Set B at the excitation (Aex) and emission (Aem) wavelengths of your fluorophore.
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Fluorescence Measurement: Measure the fluorescence intensity (Fobs) of both sets of samples.
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Data Analysis and Correction: Use the following formula to calculate the corrected fluorescence intensity (Fcorr):
-
Fcorr = Fobs * 10^((Aex * dex)/2) * 10^((Aem * dem)/2)
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Where dex and dem are the path lengths for excitation and emission, respectively (for a standard 1 cm cuvette, these are often assumed to be 1 cm).
-
-
Compare Results: If Fcorr is constant across the different concentrations of this compound, the observed decrease in signal is likely due to the inner filter effect.
Data Presentation
Table 1: Example Data for Autofluorescence Assessment
| Difemerine HCl Concentration (µM) | Average Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Blank) | 52 | 5 |
| 10 | 150 | 12 |
| 25 | 325 | 25 |
| 50 | 680 | 45 |
| 100 | 1350 | 89 |
Note: Replace the placeholder data with your own experimental results.
Table 2: Example Data for Inner Filter Effect and Quenching Analysis
| Difemerine HCl (µM) | Absorbance at Ex (Aex) | Absorbance at Em (Aem) | Observed Fluorescence (Fobs) | Corrected Fluorescence (Fcorr) |
| 0 | 0.01 | 0.005 | 10,000 | 10,174 |
| 10 | 0.05 | 0.02 | 9,200 | 10,050 |
| 25 | 0.12 | 0.05 | 7,800 | 9,980 |
| 50 | 0.25 | 0.10 | 5,500 | 9,950 |
| 100 | 0.50 | 0.20 | 3,200 | 9,890 |
Note: This table illustrates a scenario where the decrease in observed fluorescence is corrected, suggesting the inner filter effect is the primary cause of interference. A significant decrease in Fcorr with increasing concentration would suggest quenching is also occurring. Replace placeholder data with your own experimental results.
Visualizations
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Mechanisms of fluorescence assay interference.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. static.horiba.com [static.horiba.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. v-autos.com [v-autos.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. edinst.com [edinst.com]
- 7. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. 光退色の原理 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. srs.tcu.edu [srs.tcu.edu]
Technical Support Center: Optimizing Difemerine Hydrochloride Activity by Adjusting pH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of difemerine (B1196196) hydrochloride in experimental settings. The following information addresses common questions and troubleshooting scenarios related to pH adjustment for maximizing the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for difemerine hydrochloride?
This compound is an anticholinergic agent and a calcium channel blocker. Its primary mode of action involves antagonizing muscarinic acetylcholine (B1216132) receptors, which leads to a reduction in smooth muscle contractions. Additionally, by blocking calcium ion influx into muscle cells, it further promotes muscle relaxation.
Q2: What is the optimal pH for this compound activity?
Currently, there is limited publicly available data specifying an exact optimal pH for this compound's activity. As a tertiary amine hydrochloride, its ionization state is pH-dependent, which can influence its solubility, stability, and ability to interact with its target receptors.
Q3: How does pH affect the stability of this compound solutions?
Q4: What are the signs of this compound degradation?
Degradation of this compound solutions may be indicated by a change in color, precipitation, or a decrease in observed activity in your experimental model. It is crucial to use freshly prepared solutions and to protect them from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent experimental results | Suboptimal pH of the experimental buffer. | Conduct a pH optimization experiment (see Experimental Protocols below) to determine the ideal pH for your specific assay. Start with a range around physiological pH (e.g., 6.8 to 7.6) and expand if necessary. |
| Degradation of the compound. | Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage of aqueous solutions. Protect stock solutions from light and store them as recommended by the manufacturer. | |
| Precipitation of the compound in the buffer | The pH of the buffer is too high, causing the free base to precipitate. | Lower the pH of your buffer. Ensure the final concentration of this compound does not exceed its solubility limit at the chosen pH. |
| Incompatibility with buffer components. | Test the solubility of this compound in different buffer systems (e.g., phosphate, TRIS, HEPES) to identify a compatible buffer. |
Experimental Protocols
Protocol for Determining Optimal pH of this compound Activity
This protocol outlines a general procedure to determine the optimal pH for this compound in a cell-based or isolated tissue assay.
1. Preparation of Buffers:
-
Prepare a series of buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
Ensure the buffer system used is compatible with your experimental model and does not interfere with the assay. Common buffers include phosphate-buffered saline (PBS), HEPES, and TRIS.
2. Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
3. Assay Procedure:
-
Aliquot your cells or tissue preparations into the different pH buffers.
-
Add a consistent final concentration of this compound to each experimental condition.
-
Include appropriate controls (e.g., vehicle control at each pH).
-
Incubate for the desired duration.
-
Measure the biological response (e.g., muscle contraction, receptor binding, downstream signaling).
4. Data Analysis:
-
Plot the measured activity of this compound against the pH of the buffer.
-
The pH that corresponds to the highest activity is the optimal pH for your experimental conditions.
Data Presentation
The following table is a hypothetical representation of data from a pH optimization experiment.
| Buffer pH | Mean Biological Response (e.g., % Inhibition of Contraction) | Standard Deviation |
| 6.0 | 45.2 | 3.1 |
| 6.5 | 68.9 | 4.5 |
| 7.0 | 85.1 | 2.8 |
| 7.4 | 92.5 | 2.1 |
| 8.0 | 75.3 | 3.9 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the optimal pH for this compound activity.
difemerine hydrochloride off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing difemerine (B1196196) hydrochloride in their cell culture experiments. The information is designed to help anticipate and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for difemerine hydrochloride in cell culture?
A1: this compound's primary mechanism of action is as an anticholinergic agent.[1] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting the effects of acetylcholine.[1] Additionally, it has been shown to inhibit calcium ion influx in smooth muscle cells, which contributes to its antispasmodic effects.[1] In a cell culture setting, these on-target effects would primarily be observed in cell lines expressing mAChRs or voltage-gated calcium channels.
Q2: Are there known off-target effects of this compound in cell culture?
A2: Currently, there is limited specific literature detailing the off-target effects of this compound in cell culture. However, like many pharmacological agents, the potential for off-target effects exists, particularly at higher concentrations. Researchers should be mindful of the possibility of interactions with other receptors or cellular components. For instance, the structurally similar compound dicyclomine (B1218976) has been noted to have off-target effects as a non-competitive antagonist at histamine (B1213489) H1 and bradykinin (B550075) B2 receptors.[2]
Q3: At what concentrations should I be concerned about potential off-target effects?
A3: Off-target effects are generally concentration-dependent.[2] It is crucial to perform a dose-response curve for your specific cell line and experimental endpoint to determine the optimal concentration range that elicits the desired on-target effect while minimizing potential off-target activities. As a general guideline, concentrations significantly exceeding the binding affinities (Ki) for its primary muscarinic receptor targets are more likely to produce off-target effects.
Q4: Can this compound affect cell viability?
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected changes in intracellular calcium levels not correlated with mAChR expression. | This compound may be interacting with other G-protein coupled receptors (GPCRs) or directly with other types of calcium channels. | 1. Measure intracellular calcium mobilization in response to various agonists in the presence and absence of this compound. 2. Use selective antagonists for other GPCRs known to be expressed in your cell line to see if the effect is blocked. |
| Altered cell proliferation or cell cycle arrest in a manner inconsistent with its known targets. | Some pharmacologically related compounds, like certain histamine H1 receptor antagonists, have been shown to induce cell cycle arrest and apoptosis. | 1. Perform a cell cycle analysis using flow cytometry. 2. Conduct an apoptosis assay (e.g., Annexin V/PI staining). 3. Compare the observed effects with a more selective muscarinic antagonist to see if the phenotype is reproducible. |
| Changes in cell morphology, adhesion, or detachment at non-cytotoxic concentrations. | This could indicate interference with the cytoskeleton or cell adhesion molecules. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH) to confirm the effect is not due to general toxicity. 2. Visualize the cytoskeleton using immunofluorescence (e.g., phalloidin (B8060827) for actin filaments). 3. Test a range of this compound concentrations to identify a non-toxic working concentration. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the cells for an additional 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is used to determine if this compound affects intracellular calcium levels.
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Cell Seeding: Seed cells onto a black, clear-bottom 96-well plate and allow them to reach 80-90% confluency.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the buffer to remove excess dye.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, and then inject an agonist for a suspected off-target receptor and continue to record the fluorescence signal over time.
Data Presentation
Table 1: Cytotoxicity of this compound (User-Generated Data)
| Cell Line | Time Point (hours) | IC50 (µM) |
| e.g., HEK293 | 24 | |
| 48 | ||
| 72 | ||
| e.g., SH-SY5Y | 24 | |
| 48 | ||
| 72 |
Table 2: Effect of this compound on Cell Cycle Distribution (User-Generated Data)
| Cell Line | Concentration (µM) | % G0/G1 | % S | % G2/M |
| e.g., HeLa | Control | |||
| X | ||||
| Y |
Visualizations
Caption: Primary signaling pathway of this compound.
Caption: Experimental workflow for off-target effect investigation.
References
Technical Support Center: Minimizing Variability in Difemerine Hydrochloride Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in bioassays involving difemerine (B1196196) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of difemerine hydrochloride?
This compound is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, leading to smooth muscle relaxation.[2] There are five subtypes of muscarinic receptors (M1-M5) which couple to different G proteins. M1, M3, and M5 receptors primarily couple to Gq proteins, leading to an increase in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP).
Q2: Which bioassays are commonly used to characterize this compound?
Two common types of bioassays are used:
-
Competitive Radioligand Binding Assays: These assays determine the affinity (Ki) of this compound for muscarinic receptors by measuring its ability to displace a known radiolabeled ligand.
-
Functional Assays: These cell-based assays measure the downstream consequences of receptor activation and its inhibition by this compound. Common readouts include:
-
Calcium Flux Assays: For M1, M3, and M5 receptors, which signal through Gq, leading to calcium mobilization.
-
cAMP Assays: For M2 and M4 receptors, which signal through Gi/o, leading to a decrease in cAMP levels.
-
Q3: What are the most common sources of variability in this compound bioassays?
High variability in bioassays can stem from several factors:
-
Cell Culture and Handling: Inconsistent cell passage number, cell health, and seeding density can lead to variable receptor expression and signaling capacity.[2]
-
Reagent Preparation and Storage: Improper storage of this compound, agonists, and other reagents can lead to degradation. Inconsistent buffer composition, pH, and solvent concentrations can also introduce variability.[3]
-
Assay Protocol Execution: Inconsistent incubation times, temperatures, and pipetting techniques are major sources of error.[4]
-
Instrument Settings: Suboptimal or inconsistent settings on plate readers or flow cytometers can affect signal detection.
Troubleshooting Guides
High Variability in Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or buffer. |
| Inadequate Mixing | Gently mix the plate after adding reagents by tapping or using a plate shaker. Avoid vigorous shaking that could dislodge cells. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates.[5] |
Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variable Cell Passage Number | Use cells within a defined, low passage number range for all experiments to minimize genetic drift and changes in receptor expression.[2] |
| Batch-to-Batch Reagent Variability | If possible, use the same lot of critical reagents (e.g., serum, cells, radioligand) for a set of experiments. Qualify new lots of reagents before use. |
| Inconsistent Agonist/Antagonist Preparation | Prepare fresh dilutions of this compound and agonists from a validated stock solution for each experiment.[2] |
| Variability in Membrane Preparations (Binding Assays) | Prepare a large, single batch of cell membranes, aliquot, and store at -80°C for consistent receptor concentration across experiments.[2] |
| Solvent Effects | Ensure the final concentration of solvents like DMSO is consistent across all wells and is at a non-toxic level for the cells.[6] |
No or Weak Signal
| Possible Cause | Recommended Solution |
| Inactive this compound | Verify the integrity and purity of the compound. Ensure proper storage conditions (cool, dry, dark place). |
| Low Receptor Expression | Use a cell line known to express the target muscarinic receptor subtype at sufficient levels. |
| Incorrect Assay Wavelength | Double-check the excitation and emission wavelengths for the specific fluorescent or luminescent probe being used. |
| Omission of a Reagent | Carefully review the protocol to ensure all necessary reagents were added in the correct order.[7] |
| Degraded Enzyme/Substrate (Enzyme-based Assays) | Ensure proper storage and handling of enzymes and substrates. Use fresh preparations.[7] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line expressing the target muscarinic receptor.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Unlabeled displacing ligand (e.g., Atropine) for non-specific binding.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare a homogenous suspension of cell membranes in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): A high concentration of unlabeled ligand, radioligand, and cell membranes.
-
Competition: Varying concentrations of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Example Data Table for Competitive Binding Assay:
| Difemerine HCl (M) | % Specific Binding |
| 1.00E-10 | 98.5 |
| 1.00E-09 | 95.2 |
| 1.00E-08 | 75.6 |
| 1.00E-07 | 50.1 |
| 1.00E-06 | 24.8 |
| 1.00E-05 | 5.3 |
Calcium Flux Functional Assay
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells expressing the target muscarinic receptor (e.g., CHO-M3, HEK-M1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine).
-
This compound.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescent plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed cells into the 96-well plates and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for the recommended time and temperature, protected from light.
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for a predetermined time.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescent plate reader.
-
Record a baseline fluorescence reading.
-
Add the muscarinic agonist to stimulate calcium release.
-
Continue to record the fluorescence signal to capture the peak response.
-
-
Data Analysis: Calculate the change in fluorescence intensity or the area under the curve. Plot the response against the log concentration of this compound to determine the IC50.
Example Data Table for Calcium Flux Assay:
| Difemerine HCl (M) | % Inhibition of Agonist Response |
| 1.00E-10 | 2.1 |
| 1.00E-09 | 10.5 |
| 1.00E-08 | 48.9 |
| 1.00E-07 | 85.3 |
| 1.00E-06 | 99.2 |
| 1.00E-05 | 100.0 |
Visualizations
Caption: this compound's Antagonistic Effect on the Gq Signaling Pathway.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Caption: Logical Flow for Troubleshooting High Assay Variability.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. bu.edu [bu.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Difemerine (Diphenhydramine) Hydrochloride Purity and Impurity Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and impurity analysis of Difemerine Hydrochloride, commonly known as Diphenhydramine (B27) Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common process-related and degradation impurities of this compound include Diphenhydramine N-Oxide, Diphenhydramine Related Compound A (RC A), Diphenhydramine Related Compound B (RC B), Benzhydrol, and Benzophenone.[1][2] The chemical structures of these impurities are well-documented and reference standards are available for their identification and quantification.[1][3][4][5]
Q2: Which analytical technique is most suitable for purity and impurity analysis of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and recommended technique for both purity assays and the determination of related substances in this compound.[2][6] Ultra-high-performance liquid chromatography (UHPLC) methods have also been developed for faster and more efficient separations.[7] These methods offer good specificity, linearity, accuracy, and precision for quantifying both the active pharmaceutical ingredient (API) and its impurities.[1][6]
Q3: Are there any official compendial methods for the analysis of this compound?
A3: Yes, methods for the analysis of Diphenhydramine Hydrochloride are described in major pharmacopoeias such as the British Pharmacopoeia (BP), United States Pharmacopeia (USP), and Indian Pharmacopoeia (IP).[8] These often include titration and HPLC-based methods.[8] The USP is also actively developing and validating new, more advanced methods, such as adaptable organic impurities procedures for over-the-counter (OTC) drug products containing Diphenhydramine Hydrochloride.[1]
Q4: What are the critical parameters to consider when developing an HPLC method for this compound?
A4: Key parameters for HPLC method development include the choice of stationary phase (column), mobile phase composition and pH, flow rate, column temperature, and detector wavelength. A C8 or C18 column is commonly used.[2][6] The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).[2][6] UV detection is typically performed at wavelengths around 220 nm or 254 nm.[1][6]
Troubleshooting Guide
Issue 1: Poor resolution between this compound and its impurities.
-
Possible Cause: Inappropriate mobile phase composition or gradient.
-
Troubleshooting Steps:
-
Adjust Organic Modifier Concentration: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer in the mobile phase.
-
Modify Mobile Phase pH: Adjusting the pH of the aqueous buffer can alter the ionization state of the analytes and improve separation.
-
Change Organic Modifier: If using acetonitrile, consider switching to methanol or vice versa, or using a combination.
-
Implement a Gradient Elution: If isocratic elution is not providing sufficient resolution, develop a gradient program to improve the separation of complex mixtures.[1]
-
-
Possible Cause: Unsuitable column.
-
Troubleshooting Steps:
-
Change Stationary Phase: If a C18 column is in use, consider a C8 or a phenyl-hexyl column for different selectivity.
-
Decrease Particle Size: Using a column with a smaller particle size (e.g., transitioning from HPLC to UHPLC) can significantly enhance resolution.[7]
-
Issue 2: Inconsistent retention times.
-
Possible Cause: Fluctuation in mobile phase composition.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Check Pumping System: Verify that the HPLC pump is delivering a consistent and accurate flow rate.
-
-
Possible Cause: Variation in column temperature.
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.[1]
-
Issue 3: Low recovery of the active ingredient or impurities.
-
Possible Cause: Inadequate sample preparation or extraction.
-
Troubleshooting Steps:
-
Optimize Diluent: Ensure the sample is fully dissolved in the diluent. The diluent should be compatible with the mobile phase.[1]
-
For Solid Dosage Forms: For formulations like tablets, ensure complete dissolution of the drug from the matrix. For oral solutions containing excipients like xanthan gum, a centrifugation step may be necessary.[1]
-
-
Possible Cause: Adsorption of analytes to vials or tubing.
-
Troubleshooting Steps:
-
Use Inert Vials: Employ silanized or low-adsorption autosampler vials.
-
Minimize Tubing Length: Keep the tubing between the injector and the column as short as possible.
-
Experimental Protocols
Protocol 1: RP-HPLC Method for Related Substances of this compound
This protocol is based on a validated method for the determination of related substances in this compound capsules.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: YMC Pack Pro C8 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
A: 0.02 M Monobasic Potassium Phosphate buffer (pH 3.0).
-
B: Acetonitrile.
-
Isocratic Elution: 65% A and 35% B.[2]
-
-
Flow Rate: 1.2 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 220 nm.[2]
-
Sample Preparation:
-
Accurately weigh and transfer a sample equivalent to 50 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate to dissolve.
-
Make up to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
Protocol 2: UHPLC Method for Assay and Impurity Determination in Oral Solutions
This protocol is adapted from a method for the analysis of Diphenhydramine Hydrochloride in oral solutions.[7]
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph with a UV detector.
-
Column: C8 Cortecs column (2.1 x 150 mm, 1.6 µm).[7]
-
Mobile Phase:
-
A: 20 mM Ammonium (B1175870) Formate in water, adjusted to pH 4.0 with formic acid.[7]
-
B: Acetonitrile.
-
A gradient elution program should be developed to separate all impurities.
-
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL for impurity analysis, 4 µL for assay.[7]
-
Column Temperature: 15 °C.[7]
-
Detection Wavelength: 210 nm.[7]
-
Sample Preparation (for impurity analysis):
Data Presentation
Table 1: Typical Retention Times for this compound and Related Substances by HPLC
| Compound | Retention Time (min) |
| Diphenhydramine Related Compound A | 5.2 |
| Difemerine (Diphenhydramine) HCl | 5.5 |
| Diphenhydramine N-Oxide | 7.0 |
| Benzhydrol | 23.2 |
| Benzophenone | 46.1 |
| Data adapted from a validated HPLC method.[2] |
Table 2: Validation Summary for a Typical RP-HPLC Impurity Method
| Parameter | Specification | Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.999 for all impurities |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (RSD%) | ≤ 10.0% | < 5.0% for all impurities |
| Limit of Quantification (LOQ) | Reportable | ~0.05% of the nominal concentration |
| This table summarizes typical performance characteristics of a validated HPLC method for impurities. |
Visualizations
Caption: Workflow for this compound Purity and Impurity Analysis.
Caption: Troubleshooting Decision Tree for Poor Peak Resolution.
References
- 1. Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Diphenhydramine Impurities | SynZeal [synzeal.com]
- 4. tlcpharma.com [tlcpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
Validation & Comparative
A Comparative Guide to Difemerine Hydrochloride and Atropine on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of difemerine (B1196196) hydrochloride and atropine (B194438), two antagonists of muscarinic acetylcholine (B1216132) receptors. While both compounds exhibit antimuscarinic properties, their clinical applications and the extent of their pharmacological characterization differ significantly. This document aims to present a comprehensive overview based on available experimental data, detail relevant experimental methodologies, and illustrate the underlying signaling pathways.
Introduction to Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system.[1] These receptors are involved in a wide array of physiological functions, including smooth muscle contraction, heart rate regulation, glandular secretions, and cognitive processes.[2] Antagonism of these receptors can produce therapeutic effects in various conditions, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[3]
Atropine , a naturally occurring tropane (B1204802) alkaloid, is a well-characterized non-selective muscarinic receptor antagonist.[2][4] It competitively inhibits the binding of acetylcholine to all five muscarinic receptor subtypes.[4] Its wide range of effects, stemming from its lack of selectivity, leads to numerous clinical uses but also a significant side-effect profile.[5]
Difemerine hydrochloride is a synthetic antimuscarinic agent primarily used for its antispasmodic effects on the gastrointestinal tract.[6] While its primary mechanism is understood to be the blockade of muscarinic receptors, detailed public data on its binding affinity and selectivity for the individual M1-M5 subtypes is limited.[6] It is also suggested to have a secondary mechanism involving the inhibition of calcium ion influx in smooth muscle cells.[6]
Comparative Analysis of Receptor Interaction
A direct quantitative comparison of the binding affinities of this compound and atropine is challenging due to the limited availability of specific experimental data for this compound. However, based on the available information, a qualitative comparison can be made.
Atropine is a potent, non-selective antagonist across all five muscarinic receptor subtypes.[4] Its interaction with these receptors has been extensively studied, and its binding affinities (Ki values) are well-documented in scientific literature.
This compound is described as an anticholinergic agent, indicating its interaction with muscarinic receptors.[6] Its clinical use as an antispasmodic suggests a functional antagonism, likely at M3 receptors which are prominent in smooth muscle.[3][6] However, without specific binding studies, its affinity and selectivity profile across the M1-M5 subtypes remains uncharacterized in publicly accessible data.
Quantitative Data Summary
Due to the lack of specific binding affinity data for this compound in the public domain, a direct comparative table is not feasible. The table below summarizes the well-established binding affinities for atropine.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity |
| Atropine | 1.2 - 2.2 | 3.2 - 4.3 | 2.2 - 4.2 | 0.8 - 2.4 | 2.8 - 3.4 | Non-selective |
Data compiled from multiple sources. Actual values may vary depending on the experimental conditions.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects through different G protein signaling cascades depending on the subtype.
-
M1, M3, and M5 receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[1]
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Difemerine (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
A Comparative Efficacy Analysis of Difemerine Hydrochloride and Dicyclomine for Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of difemerine (B1196196) hydrochloride and dicyclomine (B1218976), two antispasmodic agents utilized in the management of smooth muscle contractions, particularly in the gastrointestinal tract. While both compounds exert their effects through anticholinergic mechanisms, this document aims to delineate their known characteristics, present available quantitative data, and outline the standard experimental protocols used to evaluate their efficacy.
Mechanism of Action
Difemerine Hydrochloride is described as an anticholinergic agent that functions by inhibiting the action of acetylcholine (B1216132) on muscarinic receptors located on smooth muscle cells.[1] This blockade prevents acetylcholine-induced muscle contractions, leading to smooth muscle relaxation.[1] Some sources suggest a potential secondary mechanism involving the inhibition of calcium ion influx into smooth muscle cells, which would further contribute to its antispasmodic effect.[1]
Dicyclomine exhibits a dual mechanism of action.[2] It acts as a competitive antagonist at muscarinic acetylcholine receptors, with a noted higher affinity for the M1 subtype compared to M2 and M3 subtypes.[2] In addition to its anticholinergic activity, dicyclomine possesses a direct musculotropic effect, meaning it can induce smooth muscle relaxation independently of nerve stimulation.[2]
Quantitative Efficacy Data
A thorough review of available scientific literature reveals a significant disparity in the amount of publicly accessible quantitative data for this compound compared to dicyclomine. While specific binding affinities and potency values for dicyclomine have been characterized in various studies, similar detailed data for this compound is not readily found in the reviewed literature. The following tables summarize the available information.
Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dicyclomine | 7.6 | 36 | 25 | 20 | 40 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Potency (IC50/EC50)
| Compound | Assay | Tissue/Cell Line | Spasmogen | Potency Value |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dicyclomine | Inhibition of Contraction | Guinea Pig Ileum | Acetylcholine | Data available in literature |
| Inhibition of Contraction | Human Corpus Cavernosum Smooth Muscle Cells | Noradrenaline | IC50 = 0.5 +/- 0.2 µM (for moxisylyte, a comparable alpha-blocker) |
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and the dual-action pathway of dicyclomine.
References
Validating the Antispasmodic Effect of Difemerine Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo antispasmodic effects of difemerine (B1196196) hydrochloride. Due to the limited availability of direct comparative in vivo studies of difemerine hydrochloride in publicly accessible literature, this document outlines the established experimental models and presents data for well-characterized antispasmodic agents to serve as a benchmark for future research.
Mechanism of Action: this compound
This compound primarily functions as an anticholinergic agent. It competitively antagonizes acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, leading to muscle relaxation. Additionally, it is understood to inhibit the influx of calcium ions into smooth muscle cells, further contributing to its spasmolytic activity.
Comparative Analysis of Antispasmodic Agents
To objectively evaluate the efficacy of this compound, its performance should be compared against established antispasmodic drugs in validated in vivo models. The following table summarizes the mechanisms of action of relevant comparators.
| Drug Class | Example Agents | Primary Mechanism of Action |
| Anticholinergics | Atropine, Hyoscyamine, Dicyclomine | Competitively block muscarinic acetylcholine receptors on smooth muscle. |
| Direct Smooth Muscle Relaxants | Papaverine | Inhibit phosphodiesterase, leading to increased intracellular cAMP and subsequent muscle relaxation. |
| Calcium Channel Blockers | Verapamil | Inhibit the influx of extracellular calcium required for smooth muscle contraction. |
| Opioid Receptor Agonists | Loperamide | Act on μ-opioid receptors in the myenteric plexus to inhibit acetylcholine release and decrease peristalsis. |
In Vivo Experimental Models for Antispasmodic Activity
The following are standard and widely accepted in vivo models for quantifying the antispasmodic effects of a test compound.
Acetylcholine-Induced Intestinal Spasm Model
This model directly assesses the ability of a compound to antagonize spasms induced by a known pro-spasmodic agent, acetylcholine.
Experimental Protocol:
-
Animal Model: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g) are typically used. Animals are fasted for 18-24 hours prior to the experiment but allowed free access to water.
-
Groups:
-
Control Group: Receives the vehicle (e.g., saline or distilled water).
-
Positive Control Group: Receives a standard antispasmodic drug (e.g., Atropine, 1 mg/kg, intraperitoneally).
-
Test Groups: Receive varying doses of this compound.
-
-
Procedure:
-
Thirty minutes after the administration of the vehicle, positive control, or test compound, animals are challenged with an intraperitoneal injection of acetylcholine chloride (e.g., 1 mg/kg) to induce intestinal spasms and writhing.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes post-acetylcholine administration.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group. The dose that produces 50% inhibition (ED50) can be determined.
Charcoal Meal Transit Test
This model evaluates the effect of a compound on gastrointestinal motility by measuring the transit of a non-absorbable marker.
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g) are fasted for 18 hours with free access to water.
-
Groups:
-
Control Group: Receives the vehicle.
-
Positive Control Group: Receives a standard antimotility agent (e.g., Atropine, 1 mg/kg, or Loperamide, 5 mg/kg, orally).
-
Test Groups: Receive varying doses of this compound.
-
-
Procedure:
-
The vehicle, positive control, or test compound is administered orally.
-
After a set period (e.g., 30-60 minutes), a charcoal meal (typically 5-10% activated charcoal suspended in 5-10% gum acacia or methylcellulose) is administered orally (e.g., 0.5 mL per mouse).
-
After a further 20-30 minutes, the animals are euthanized by cervical dislocation.
-
The small intestine is carefully excised from the pylorus to the ileocecal junction.
-
The total length of the intestine and the distance traveled by the charcoal plug are measured.
-
-
Data Analysis: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of intestine) x 100. The percentage inhibition of transit is then calculated for each group relative to the control.
Expected Quantitative Data (Hypothetical)
The following table presents hypothetical data to illustrate how the results of such comparative studies would be presented. Note: This data is for illustrative purposes and is not based on published experimental results for this compound.
| Treatment Group | Dose (mg/kg) | Acetylcholine-Induced Writhing (Mean ± SEM) | % Inhibition of Writhing | Charcoal Meal Transit (%) (Mean ± SEM) | % Inhibition of Transit |
| Vehicle Control | - | 45.2 ± 3.1 | - | 78.5 ± 4.2 | - |
| Difemerine HCl | 1 | 30.1 ± 2.5 | 33.4% | 60.1 ± 3.8 | 23.4% |
| Difemerine HCl | 5 | 15.8 ± 1.9 | 65.0% | 42.3 ± 3.1 | 46.1% |
| Difemerine HCl | 10 | 8.2 ± 1.1 | 81.9% | 25.7 ± 2.5 | 67.3% |
| Atropine | 1 | 10.5 ± 1.4 | 76.8% | 30.2 ± 2.9 | 61.5% |
| Loperamide | 5 | N/A | N/A | 15.4 ± 1.8 | 80.4% |
Visualizing the Underlying Mechanisms
To understand the context of these in vivo models, it is crucial to visualize the signaling pathways involved in smooth muscle contraction and the workflow of the experimental procedures.
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and points of inhibition by antispasmodic agents.
Caption: Workflow for the in vivo charcoal meal transit test to assess gastrointestinal motility.
Conclusion
The validation of this compound's antispasmodic effect in vivo requires rigorous, comparative studies against established agents. The experimental models and protocols outlined in this guide provide a standardized approach for generating the necessary quantitative data. By employing these methods, researchers can objectively assess the therapeutic potential of this compound and position it within the existing landscape of antispasmodic treatments. Further research is warranted to generate and publish direct comparative data for this compound to fully elucidate its efficacy profile.
Difemerine Hydrochloride: An Examination of Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides a comparative analysis of the receptor cross-reactivity of difemerine (B1196196) hydrochloride, a known antimuscarinic agent. Due to the limited availability of public data on its specific off-target interactions, this guide will focus on its established primary mechanism of action and the general cross-reactivity profile of its drug class, while also outlining the standard experimental protocols used to determine such interactions.
Primary Pharmacological Profile of Difemerine Hydrochloride
This compound is recognized for its antispasmodic properties, which are primarily attributed to its activity as an antimuscarinic agent. Its principal mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors located on smooth muscle cells. This inhibition leads to muscle relaxation, particularly in the gastrointestinal tract. A secondary mechanism that has been described is the inhibition of calcium ion influx into smooth muscle cells, which further contributes to its spasmolytic effects.
The common side effects associated with this compound, such as dry mouth, blurred vision, constipation, and urinary retention, are characteristic of anticholinergic drugs and suggest a degree of activity at muscarinic receptors throughout the body.
Cross-Reactivity with Other Receptors: A Data Gap
A comprehensive search of publicly available pharmacological databases and scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) detailing the binding affinity of this compound to a broad panel of off-target receptors. Such data is typically generated during preclinical safety pharmacology screening to assess the potential for adverse effects. The absence of this information in the public domain prevents a detailed, quantitative comparison with other compounds.
For context, many drugs, particularly those with a defined primary target, can exhibit cross-reactivity with other receptors, ion channels, or enzymes. This can lead to unexpected side effects or, in some cases, provide opportunities for drug repurposing. Antimuscarinic agents, as a class, have been known to interact with other receptor types, though the specifics are highly dependent on the individual chemical structure of the drug.
Standard Experimental Protocols for Assessing Receptor Cross-Reactivity
To provide a framework for understanding how such comparative data is generated, this section details the standard experimental methodologies used in receptor binding assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound (in this case, this compound) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
Key Components:
-
Receptor Source: Membranes prepared from cells or tissues that express the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., 3H or 125I).
-
Test Compound: The unlabeled drug being investigated for cross-reactivity.
-
Assay Buffer: A buffer solution that maintains the optimal pH and ionic strength for receptor-ligand binding.
-
Filtration System: A system to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.
General Protocol:
-
Incubation: A fixed concentration of the receptor preparation and the radioligand are incubated with varying concentrations of the test compound.
-
Equilibrium: The incubation is allowed to proceed for a specific time at a defined temperature to reach binding equilibrium.
-
Separation: The mixture is rapidly filtered through a glass fiber filter, trapping the receptor-bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows
To illustrate the logical flow of a typical cross-reactivity screening process, the following diagrams are provided.
Caption: Workflow for a receptor cross-reactivity screening experiment.
Caption: Known signaling pathways of this compound.
comparing the potency of difemerine hydrochloride to other antispasmodics
An objective comparison of the potency of antispasmodic agents is crucial for researchers and drug development professionals in identifying promising therapeutic candidates. This guide provides a comparative analysis of the potency of Dicyclomine Hydrochloride against other commonly used antispasmodics, supported by experimental data.
Comparative Potency of Antispasmodics
The relative potency of antispasmodic drugs is often determined by their ability to inhibit smooth muscle contractions induced by various spasmogens. A common measure of this potency is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values are indicative of greater antagonist potency.
A study comparing the antimuscarinic properties of dicyclomine, its major metabolites, and other antispasmodic agents on isolated guinea-pig ileum provides valuable comparative data. The pA2 values were determined against the contractile effects of the muscarinic agonist carbachol (B1668302).
| Compound | pA2 Value (Mean ± S.E.M.) |
| Atropine | 8.82 ± 0.04 |
| Dicyclomine | 7.74 ± 0.06 |
| Oxybutynin | 7.69 ± 0.06 |
| Glycopyrrolate | 8.80 ± 0.04 |
| Propantheline | 8.41 ± 0.05 |
| Flavoxate | 6.07 ± 0.04 |
| Data sourced from a study on the antimuscarinic actions of dicyclomine. |
Experimental Protocol: Determination of pA2 Values
The pA2 values presented in this guide were determined using the following methodology:
1. Tissue Preparation:
-
Male guinea pigs (250-350 g) were euthanized.
-
The ileum was excised and segments of approximately 2 cm were suspended in 10 ml organ baths.
-
The baths contained Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 and 5% CO2. The composition of the Krebs-Henseleit solution was (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.
2. Experimental Procedure:
-
The tissues were allowed to equilibrate for 60 minutes under a resting tension of 1 g.
-
Cumulative concentration-response curves to carbachol were obtained.
-
Following a washout period, tissues were incubated with a single concentration of the antagonist (dicyclomine or a comparator drug) for 30 minutes.
-
A second cumulative concentration-response curve to carbachol was then generated in the presence of the antagonist.
-
This procedure was repeated with at least three different concentrations of the antagonist.
3. Data Analysis:
-
The pA2 values were calculated using the method of Arunlakshana and Schild. This involves plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the muscarinic signaling pathway targeted by these antispasmodics and the general experimental workflow for determining their potency.
Caption: Muscarinic signaling pathway in smooth muscle.
Caption: Workflow for pA2 value determination.
Comparative Guide to the Determination of Calcium Channel Inhibition by Difemerine Hydrochloride and Reference Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the calcium channel blocking activity of various compounds. While difemerine (B1196196) hydrochloride is recognized for its antispasmodic properties, which are attributed in part to the inhibition of calcium ion influx, specific IC50 values for its action on calcium channels are not prominently available in publicly accessible scientific literature.[1] Its primary mechanism of action is established as anticholinergic.[1]
This document, therefore, serves as a methodological comparison, outlining the established protocols for determining the half-maximal inhibitory concentration (IC50) and presenting data for well-characterized calcium channel blockers to serve as a benchmark for future investigations into compounds like difemerine hydrochloride.
Comparative IC50 Data of Reference Calcium Channel Blockers
The potency of a calcium channel blocker is quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the calcium channel activity. The following table summarizes the reported IC50 values for various classes of calcium channel blockers against different types of voltage-gated calcium channels. This data illustrates the range of potencies observed for established drugs.
| Compound Class | Compound | Channel Type | IC50 Value | Reference |
| Dihydropyridine | Nifedipine | L-type | Varies by tissue/conditions | [2] |
| Dihydropyridine | Amlodipine | L-type | 2.4 µM | [3] |
| Dihydropyridine | Amlodipine | N-type | 5.8 µM | [3] |
| Dihydropyridine | Nilvadipine | L-type | 0.03 nM | |
| Phenylalkylamine | Verapamil | L-type | Varies by tissue/conditions | [2] |
| Benzothiazepine | Diltiazem | L-type | Varies by tissue/conditions | [2] |
Experimental Protocols for IC50 Determination
The determination of a compound's IC50 value against a specific calcium channel is a critical step in its pharmacological characterization. The two primary methods employed for this purpose are whole-cell patch-clamp electrophysiology and fluorescence-based assays.
1. Whole-Cell Patch-Clamp Electrophysiology
This is considered the gold standard for directly measuring the activity of ion channels. It allows for the precise measurement of the ionic current flowing through the channels in the membrane of a single cell.
-
Cell Preparation: A suitable mammalian cell line (e.g., HEK-293) is cultured. These cells are genetically engineered to express the specific subtype of calcium channel of interest (e.g., CaV1.2 for L-type channels).
-
Recording Configuration: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential) by a voltage-clamp amplifier. Depolarizing voltage steps are then applied to activate the calcium channels.
-
Data Acquisition: The resulting inward flow of calcium ions is recorded as an electrical current. A stable baseline current is established before the application of the test compound.
-
Compound Application: The test compound (e.g., this compound) is applied to the cell at increasing concentrations. The effect of each concentration on the calcium current is recorded until a steady-state inhibition is reached.
-
Data Analysis: The peak calcium current at each concentration is measured and compared to the baseline current to calculate the percentage of inhibition. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound's concentration. The IC50 value is then determined from this curve.
2. Fluorescence-Based Assays
These assays provide a higher-throughput alternative to patch-clamp and measure calcium influx indirectly using a fluorescent indicator dye that is sensitive to calcium concentrations.
-
Cell Preparation: Cells expressing the target calcium channel are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are incubated with various concentrations of the test compound.
-
Channel Activation: A depolarizing stimulus (e.g., a solution with a high potassium concentration) is added to the wells to open the voltage-gated calcium channels, leading to an influx of calcium.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity in each well. The increase in fluorescence is proportional to the amount of calcium that has entered the cells.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated by comparing the fluorescence signal to that of control wells (with no compound). A dose-response curve is then plotted to determine the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for IC50 determination and the mechanism of action of calcium channel blockers.
Caption: Workflow for IC50 determination.
Caption: Mechanism of calcium channel blockade.
References
Difemerine Hydrochloride: A Comparative Analysis of its Binding Affinity for Muscarinic Receptor Subtypes
For researchers and professionals in drug development, understanding the precise interactions between a compound and its molecular targets is paramount. This guide provides a comparative analysis of the binding affinity of difemerine (B1196196) hydrochloride for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Due to the limited availability of direct binding data for difemerine hydrochloride, this guide utilizes data for the structurally similar and well-characterized antimuscarinic agent, dicyclomine (B1218976), as a surrogate to provide a relevant comparative framework.
Comparative Binding Affinity
The binding affinity of a compound for its receptor is a critical measure of its potency and potential for subtype selectivity. This is often expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of dicyclomine and other common muscarinic antagonists across the five receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Dicyclomine | 5.1[1] | 54.6[1] | Lower affinity than M1 | Data not consistently available | Data not consistently available |
| Atropine (B194438) | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Scopolamine | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 |
| Pirenzepine | 10-20 | 200-400 | 50-100 | 80-150 | 30-60 |
| Methoctramine | 100-200 | 10-20 | 200-400 | 50-100 | Not widely reported |
| Darifenacin | 10-20 | 50-100 | 1-5 | 30-60 | Not widely reported |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are approximate ranges compiled from various sources for comparative purposes.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for muscarinic receptor antagonists is typically achieved through in vitro radioligand binding assays. A common method is the competitive inhibition assay, which quantifies the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.[1][2]
Objective: To determine the inhibition constant (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO-K1 or HEK-293 cells) that have been engineered to stably express a single subtype of the human muscarinic receptor.[1][2]
-
Radioligand: A high-affinity, non-subtype-selective muscarinic antagonist labeled with a radioisotope such as tritium (B154650) ([³H]). A commonly used radioligand is [³H]-N-methylscopolamine ([³H]-NMS).[1][2]
-
Test Compound: this compound (or dicyclomine hydrochloride) dissolved in an appropriate solvent.[2]
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine (1-10 µM), is used to determine the amount of radioligand that binds to non-receptor components.[2]
-
Filtration Apparatus: A cell harvester with glass fiber filters is used to separate the receptor-bound radioligand from the unbound radioligand.[3]
-
Scintillation Counter: A liquid scintillation counter is used to quantify the radioactivity retained on the filters.[3]
Procedure:
-
Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype of interest are prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (approximately its dissociation constant, Kd), and varying concentrations of the unlabeled test compound.[2] Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess atropine) are also included.[2]
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.[4]
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.[3]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined, which is the IC50 value. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways for muscarinic receptors and the workflow of a competitive binding assay.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Competitive Radioligand Binding Assay Workflow.
References
A Comparative Guide to the Analytical Validation of Difemerine Hydrochloride: HPLC vs. Titration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct analytical approaches for the quantification of difemerine (B1196196) hydrochloride: the established non-aqueous titration method and a proposed modern High-Performance Liquid Chromatography (HPLC) method. As the pharmaceutical industry increasingly moves towards more specific, sensitive, and stability-indicating methods, this comparison offers valuable insights for researchers and quality control professionals involved in the analysis of difemerine hydrochloride and related compounds.
While a non-aqueous titration method is currently recognized in the Korean Pharmaceutical Codex for the assay of this compound, this guide introduces a proposed Reverse-Phase HPLC (RP-HPLC) method.[1][2] This proposed method is based on established analytical principles for structurally similar anticholinergic compounds and offers significant advantages in terms of specificity, sensitivity, and the ability to be stability-indicating.
Comparison of Analytical Methods
The choice of an analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Below is a comparative summary of the traditional titration method and a proposed HPLC method for the analysis of this compound.
| Feature | Non-Aqueous Titration | Proposed RP-HPLC Method |
| Principle | Acid-base titration in a non-aqueous solvent. | Chromatographic separation based on polarity. |
| Specificity | Low. Titrates the entire basic entity, cannot distinguish between the active pharmaceutical ingredient (API) and related basic impurities. | High. Can separate the API from impurities and degradation products. |
| Sensitivity | Lower. Requires a higher concentration of the analyte. | Higher. Capable of detecting and quantifying low levels of the API and impurities. |
| Stability-Indicating | No. Cannot resolve the API from its degradation products. | Yes. Can be validated to separate and quantify degradation products, providing information on the stability of the drug substance and product. |
| Automation | Can be automated to some extent (autotitrators). | Highly automatable with the use of autosamplers and integrated data analysis software. |
| Throughput | Lower. Each sample is analyzed individually. | Higher. Multiple samples can be analyzed in a single run using an autosampler. |
| Reagent Hazard | The Korean Pharmaceutical Codex method uses mercuric acetate (B1210297), a hazardous reagent. An alternative method using less toxic ethyl alcohol has been developed.[1][2] | Generally uses less hazardous solvents like acetonitrile (B52724) and methanol, though proper handling and disposal are still required. |
| Information Provided | Provides the total amount of the basic substance (assay). | Provides quantitative information on the API (assay), as well as the presence and quantity of impurities and degradation products. |
Experimental Protocols
Non-Aqueous Titration Method (as per Korean Pharmaceutical Codex Alternative)
This method is an alternative to the one using hazardous mercuric acetate.[1][2]
Reagents and Apparatus:
-
Perchloric acid (0.1 N in glacial acetic acid)
-
Glacial acetic acid
-
Ethyl alcohol
-
Crystal violet indicator
-
Potentiometric titrator or burette
Procedure:
-
Accurately weigh about 0.5 g of this compound and dissolve in 50 mL of a mixture of glacial acetic acid and ethyl alcohol (1:1).
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid to a blue-green endpoint.
-
Perform a blank titration and make any necessary correction.
-
Each mL of 0.1 N perchloric acid is equivalent to a specific amount of this compound.
Proposed Stability-Indicating RP-HPLC Method
The following is a proposed method based on the analysis of structurally related anticholinergic compounds and general principles of HPLC method development. This method would require full validation according to ICH guidelines before implementation.
Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Reagents and Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of monobasic potassium phosphate in water, adjust the pH to 3.0 with phosphoric acid, and filter.
-
Mobile Phase: Prepare the specified mixture of acetonitrile and phosphate buffer. Degas before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare a solution of the drug product in the mobile phase to obtain a theoretical concentration similar to the standard solution.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The following diagram illustrates the key parameters that must be evaluated during the validation of the proposed HPLC method.
Caption: Workflow for the validation of the proposed HPLC method for this compound analysis.
Conclusion
The non-aqueous titration method, while established, has significant limitations in terms of specificity and its inability to be stability-indicating. The proposed RP-HPLC method, once validated, would offer a superior analytical solution for the quality control of this compound. Its high specificity, sensitivity, and ability to separate degradation products make it a more robust and informative technique, aligning with modern pharmaceutical quality standards. The adoption of such a method would provide greater assurance of the quality and stability of this compound drug substance and products.
References
A Comparative Analysis of Treatments for Visceral Spasms: Efficacy of Difemerine Hydrochloride Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various treatments for conditions involving visceral smooth muscle spasms, such as Irritable Bowel Syndrome (IBS) and Overactive Bladder (OAB). While Difemerine (B1196196) Hydrochloride is an antimuscarinic agent indicated for such conditions, a comprehensive search of publicly available clinical trial data did not yield specific efficacy results for direct comparison. Therefore, this guide focuses on the efficacy of well-established alternative treatments, providing a benchmark for the evaluation of new and existing therapies.
Difemerine hydrochloride exerts its effect through a dual mechanism: it acts as an anticholinergic agent by blocking muscarinic receptors on smooth muscle cells, and it also inhibits calcium ion influx, both of which lead to muscle relaxation.[1] This mechanism is pivotal in treating conditions characterized by smooth muscle hypermotility.
Comparative Efficacy in Overactive Bladder (OAB)
Overactive bladder is a condition characterized by symptoms of urinary urgency, frequency, and in some cases, urge incontinence. The primary treatment often involves antimuscarinic drugs that relax the bladder muscle.
Table 1: Efficacy of Treatments for Overactive Bladder
| Treatment | Dosage | Key Efficacy Outcomes | Reference |
| Tolterodine (B1663597) | 2 mg twice daily | - Significant decrease in micturitions/24 hours (P < 0.001 vs. placebo)- Significant decrease in incontinence episodes/24 hours- Significant increase in volume voided/micturition | [2] |
| Oxybutynin | 5 mg three times daily | - Significant decrease in micturitions/24 hours (P < 0.01 vs. placebo)- Significant decrease in incontinence episodes/24 hours- Significant increase in volume voided/micturition | [2] |
| Mirabegron (B1684304) | 50 mg or 100 mg once daily | - Statistically significant greater mean decrease from baseline for incontinence episodes and micturitions per 24 hours compared to placebo (p <0.05) | [3] |
Experimental Protocols for OAB Clinical Trials
A general experimental design for clinical trials evaluating treatments for OAB can be summarized as follows:
Key elements of these protocols typically include:
-
Patient Population: Adults with symptoms of overactive bladder for a specified duration (e.g., 3 or more months).[3]
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[3]
-
Run-in Period: A placebo run-in period (e.g., 2 weeks) is often used to establish baseline symptoms.[3]
-
Treatment Duration: A common treatment period is 12 weeks.[3]
-
Efficacy Measures: Data is collected through patient-completed diaries recording micturition frequency, incontinence episodes, and volume voided. Quality of life assessments are also key secondary endpoints.[2][3]
-
Safety Assessments: Monitoring includes adverse events, laboratory tests, vital signs, and electrocardiograms.[3]
Comparative Efficacy in Irritable Bowel Syndrome (IBS)
IBS is a functional gastrointestinal disorder characterized by abdominal pain and altered bowel habits. Antispasmodic agents are frequently used to alleviate the abdominal pain associated with IBS.
Table 2: Efficacy of Treatments for Irritable Bowel Syndrome
| Treatment | Dosage | Key Efficacy Outcomes | Reference |
| Dicyclomine Hydrochloride | 40 mg four times daily | - Superior to placebo in improving overall condition, decreasing abdominal pain and tenderness, and improving bowel habits.[4]- 82% of patients showed a favorable clinical response compared to 55% with placebo (p<0.05).[5][6][7] | |
| Hyoscyamine (B1674123) Sulfate | 0.125 mg | - Effectively reduces gastrointestinal motility and secretion, leading to symptom relief.[8]- Significantly reduced abdominal pain and improved overall quality of life in IBS patients.[8] |
Experimental Protocols for IBS Clinical Trials
The general methodology for clinical trials investigating treatments for IBS often follows this structure:
Common components of these trial protocols include:
-
Patient Population: Ambulatory individuals with a recent diagnosis of Irritable Bowel Syndrome.[4]
-
Study Design: Double-blind, placebo-controlled studies are essential to mitigate the high placebo response rate in IBS trials.[4]
-
Treatment Duration: Study periods can be relatively short, for instance, 2 weeks, to assess acute symptom relief.[4]
-
Efficacy Assessment: Evaluation is often multi-faceted, including:
Signaling Pathways of Compared Treatments
The therapeutic effects of the discussed medications stem from their interaction with specific cellular signaling pathways that control smooth muscle contraction.
Antimuscarinic (e.g., Difemerine, Dicyclomine, Hyoscyamine, Tolterodine, Oxybutynin) Signaling Pathway:
Beta-3 Adrenoceptor Agonist (e.g., Mirabegron) Signaling Pathway:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of the irritable bowel syndrome with Bentyl (dicyclomine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Articles [globalrx.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Difemerine Hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for Difemerine Hydrochloride was located. The following disposal procedures are based on general best practices for pharmaceutical waste management and safety data for the closely related compound, Diphenhydramine Hydrochloride. Researchers must consult with their institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.
Proper disposal of this compound is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
Step 1: Waste Identification and Classification
Before disposal, it is essential to determine the waste classification of this compound. In the absence of a specific SDS, it should be treated with caution. Based on data for Diphenhydramine Hydrochloride, it is classified as harmful if swallowed.[1][2] Unused or expired pure this compound, as well as materials heavily contaminated with it, should be managed as chemical waste.
Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[3] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Your institution's EHS office can provide guidance on whether your specific waste stream containing this compound meets the criteria for hazardous waste.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is crucial.
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, and other contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Waste containers should be labeled in accordance with EPA and institutional guidelines. The label should clearly identify the contents, including the full chemical name ("this compound"), and associated hazards.
Step 3: Storage
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Storage should be in a cool, dry place away from incompatible materials.[6]
Step 4: Disposal
The final disposal of pharmaceutical waste must be handled by a licensed hazardous waste contractor.
-
Incineration: Most pharmaceutical waste, particularly that classified as hazardous, is disposed of via incineration at a permitted facility.[5]
-
Do Not Dispose in Regular Trash or Sewer: Do not dispose of this compound in the regular trash or pour it down the drain.[7] Pharmaceuticals can contaminate water supplies and harm wildlife.[2] The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]
Quantitative Data (Based on Diphenhydramine Hydrochloride)
The following table summarizes key toxicity data for the related compound Diphenhydramine Hydrochloride, providing context for its potential hazards.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 500 mg/kg | Rat | [1] |
| Oral TDLo (Lowest Published Toxic Dose) | 10714 µg/kg | Man | [3] |
Experimental Protocols: Safety and Handling
The following protocols are based on standard laboratory practices for handling chemical compounds and information from Diphenhydramine Hydrochloride SDSs.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves.[6]
-
Body Protection: A lab coat or other protective clothing is required.[6]
-
Respiratory Protection: If working with the powder and there is a risk of inhalation, use a NIOSH-approved respirator.[6]
Spill Cleanup:
-
Evacuate the immediate area if the spill is large or in a confined space.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled waste container.[7]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
Report all spills to your laboratory supervisor and EHS department.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[7]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Difemerine - Wikipedia [en.wikipedia.org]
- 5. Difemerine | C20H25NO3 | CID 165124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Handling of Difemerine Hydrochloride for Laboratory Professionals
A Note on Chemical Identity: The information provided pertains to Diphenhydramine hydrochloride (CAS No. 147-24-0), as "Difemerine hydrochloride" is likely a synonym or misspelling. Safety data sheets and handling protocols consistently point to Diphenhydramine hydrochloride for this inquiry.
This guide delivers immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Diphenhydramine hydrochloride. It provides a direct, procedural framework for safe operational use and disposal, designed to be a trusted resource for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Diphenhydramine hydrochloride is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] To mitigate these risks, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommendation |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear compatible chemical-resistant gloves and a lab coat. For incidental contact, nitrile gloves are a suitable choice due to their broad resistance to various chemicals. For extended contact or immersion, neoprene or butyl rubber gloves should be considered.[2][3] Always inspect gloves for tears or punctures before use.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or in conditions of insufficient ventilation.[1] A respirator is particularly important when handling the powder form to avoid inhalation of dust. |
Quantitative Exposure Data
While extensive quantitative data for Diphenhydramine hydrochloride is not widely available in standard safety data sheets, the following occupational exposure limit has been established:
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 2 mg/m³ (for injection formulation) | Switzerland |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Operational Plan for Safe Handling:
-
Engineering Controls: Always handle Diphenhydramine hydrochloride in a well-ventilated area.[1] The use of a chemical fume hood is highly recommended, especially when working with the solid form, to minimize inhalation exposure.[5]
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Handling:
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly.[6] Remove contaminated clothing and wash it before reuse.[1]
Disposal Plan:
Diphenhydramine hydrochloride should not be disposed of in regular trash or flushed down the drain. While it may not be classified as RCRA hazardous waste, it is considered a non-hazardous pharmaceutical waste and requires proper disposal to prevent environmental contamination.[1][6]
-
Segregation: Collect waste Diphenhydramine hydrochloride and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, sealed, and leak-proof container.[1][7] These are often white containers with blue lids, marked for incineration.[1]
-
Storage: Store the waste container in a secure area, away from incompatible materials.
-
Disposal Method: The recommended method for the disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste disposal facility.[1][6] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Compliance: Always adhere to local, state, and federal regulations for pharmaceutical waste disposal.
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]
-
Ingestion: If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of Diphenhydramine hydrochloride.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 3. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 4. Nitrile Gloves: Chemical Resistance Focus [intcoglove.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. trihazsolutions.com [trihazsolutions.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
